N-(3,4,5-trimethoxybenzyl)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-14-9-12(10-15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDFNAUENSDHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3,4,5-trimethoxybenzyl)aniline chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4,5-trimethoxybenzyl)aniline is a secondary amine containing both a substituted benzyl group and an aniline moiety. The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a variety of biologically active molecules, including potent anticancer agents that interact with tubulin. Aniline and its derivatives are also crucial building blocks in medicinal chemistry and materials science. This document provides a technical overview of the known chemical properties, a plausible synthetic route, and contextual data for this compound, acknowledging the limited publicly available experimental data for this specific compound.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N-[(3,4,5-trimethoxyphenyl)methyl]aniline, N-Phenyl-3,4,5-trimethoxybenzenemethaneamine |
| CAS Number | 161957-95-5[1][2] |
| Molecular Formula | C₁₆H₁₉NO₃[1][2] |
| Molecular Weight | 273.33 g/mol [1][2] |
Physicochemical Properties
Properties of Precursors:
| Property | 3,4,5-Trimethoxyaniline | Aniline |
| CAS Number | 24313-88-0[6] | 62-53-3[3] |
| Molecular Formula | C₉H₁₃NO₃[6] | C₆H₇N[3] |
| Molecular Weight | 183.20 g/mol [6] | 93.13 g/mol [3] |
| Melting Point | 110-113 °C[7] | -6 °C[8] |
| Boiling Point | 316.88 °C (estimate)[9] | 184 °C[8] |
| pKa | 4.35 ± 0.10 (Predicted)[9] | 4.63[10] |
| Appearance | Off-white to beige-brown solid[9] | Colorless to slightly yellow liquid[3] |
| Solubility in Water | Slightly soluble | 3.6 g/L at 25°C[3] |
Synthesis
A common and effective method for the synthesis of N-benzylanilines is the reductive amination of a benzaldehyde with an aniline.[11][12][13] For this compound, this would involve the reaction of 3,4,5-trimethoxybenzaldehyde with aniline.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
The following is a general protocol based on similar published procedures for the synthesis of N-benzylanilines.[11][12] Optimization for the specific synthesis of this compound may be required.
Materials:
-
3,4,5-trimethoxybenzaldehyde
-
Aniline
-
Sodium borohydride (NaBH₄)
-
Methanol or another suitable solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: Dissolve equimolar amounts of 3,4,5-trimethoxybenzaldehyde and aniline in a suitable solvent such as methanol in a round-bottom flask. Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials and the formation of the intermediate imine (Schiff base).
-
Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in small portions.
-
Quenching and Extraction: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. For research purposes, it is crucial to obtain and analyze this data for the synthesized compound to confirm its structure and purity. Below are the expected characteristic signals based on the structure of the molecule.
-
¹H NMR: Expected signals would include singlets for the methoxy protons, aromatic protons from both the aniline and the trimethoxybenzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton.
-
¹³C NMR: Expected signals would include those for the methoxy carbons, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the benzylic methylene carbon.
-
IR Spectroscopy: Characteristic peaks would be expected for N-H stretching, C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and C-O stretching of the methoxy groups.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 273.33, with fragmentation patterns corresponding to the loss of fragments from the parent molecule.
Biological Activity
While there is no specific biological activity reported for this compound, the 3,4,5-trimethoxyphenyl moiety is a well-known feature in compounds with potent biological activities, particularly as anticancer agents that act as tubulin polymerization inhibitors.[12][14][15] Additionally, some N-benzyl aniline derivatives have been investigated for their potential effects on the central nervous system.[16] Any investigation into the biological activity of this compound would likely start by screening for these activities.
Potential Signaling Pathway Involvement
Given the prevalence of the 3,4,5-trimethoxyphenyl group in tubulin inhibitors, a hypothetical signaling pathway that could be investigated is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical pathway of this compound as a tubulin inhibitor.
Conclusion
This compound is a compound of interest due to the presence of the biologically significant 3,4,5-trimethoxyphenyl group. While specific experimental data on its chemical and physical properties are scarce, its synthesis can be readily achieved through established methods like reductive amination. Further research is required to fully characterize this compound and to explore its potential biological activities, particularly in the areas of anticancer and central nervous system research. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 3,4,5-trimethoxy-N-(4-methoxy-3-phenylmethoxyphenyl)aniline | C23H25NO5 | CID 44367153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. 3,4,5-Trimethoxybenzylamine | C10H15NO3 | CID 87736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4,5-Trimethoxyaniline 97 24313-88-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mintchem.com [mintchem.com]
- 15. 3,4,5-TRIMETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)ANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 16. N-(3,4-Dimethoxybenzylidene)aniline | C15H15NO2 | CID 238777 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-(3,4,5-trimethoxybenzyl)aniline
CAS Number: 161957-95-5
This technical guide provides a comprehensive overview of N-(3,4,5-trimethoxybenzyl)aniline, a molecule of interest in medicinal chemistry. The content is structured to serve researchers, scientists, and drug development professionals by detailing its chemical properties, synthesis, and potential biological significance, with a particular focus on its role as a scaffold in the development of novel anticancer agents.
Chemical and Physical Properties
This compound is an aromatic secondary amine. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉NO₃ | [1] |
| Molecular Weight | 273.33 g/mol | [1] |
| Appearance | Solid (predicted) | |
| CAS Number | 161957-95-5 | [1] |
Synthesis
A common and effective method for the synthesis of N-substituted benzylamines is reductive amination. This process typically involves the reaction of an aldehyde with a primary amine to form an imine, which is then reduced to the corresponding amine. For this compound, this would involve the reaction of 3,4,5-trimethoxybenzaldehyde with aniline.
Experimental Protocol: Reductive Amination
This protocol is a representative method for the synthesis of this compound.
Materials:
-
3,4,5-trimethoxybenzaldehyde
-
Aniline
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or other suitable solvent
-
Glacial acetic acid (catalyst)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) and aniline (1 equivalent) in methanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. While a specific full dataset for CAS 161957-95-5 is not publicly available, researchers should expect characteristic peaks corresponding to the aromatic protons of both the aniline and trimethoxybenzyl rings, the methylene bridge protons, and the methoxy group protons in the NMR spectra.
Biological Activity and Signaling Pathways
Recent research has highlighted the significance of the N-benzyl-3,4,5-trimethoxyaniline scaffold in the development of novel anticancer agents. A key study demonstrated its use as a starting point for "scaffold hopping" to create 5,6,7-trimethoxyflavan derivatives.[2][3][4] These new compounds have shown potential as modulators of the Hippo signaling pathway, which is a critical regulator of cell proliferation and apoptosis and is often dysregulated in cancer.[5][6][7][8]
The Hippo Signaling Pathway in Cancer
The Hippo pathway is a tumor-suppressive signaling cascade.[5][7] Its core components in mammals include the kinases MST1/2 and LATS1/2, and the scaffold proteins SAV1 and MOB1. When the pathway is active, LATS1/2 phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[5] In many cancers, the Hippo pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus, where they promote the transcription of genes that drive cell proliferation and inhibit apoptosis.[6][8]
The derivatives synthesized from the N-benzyl-3,4,5-trimethoxyaniline scaffold were found to activate the Hippo signaling pathway, leading to decreased levels of the oncogenic effector YAP.[3] This suggests that compounds based on this scaffold could be developed as anticancer therapeutics that function by reactivating this key tumor-suppressive pathway.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. The Hippo signaling pathway provides novel anti-cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hippo Signaling Pathway in Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. The Hippo signaling pathway: an emerging anti-cancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical and Spectroscopic Profile of N-(3,4,5-trimethoxybenzyl)aniline
An in-depth technical guide on the physical properties of N-(3,4,5-trimethoxybenzyl)aniline, prepared for researchers, scientists, and drug development professionals.
Introduction
This compound, with the CAS number 161957-95-5, is an aromatic secondary amine.[1][2][3] Its molecular structure incorporates a trimethoxy-substituted benzyl group attached to an aniline moiety. This compound is of interest in medicinal chemistry, particularly in the context of anticancer drug development, due to the known biological activities of other molecules containing the 3,4,5-trimethoxyphenyl group. These related compounds have been shown to exhibit inhibitory effects on tubulin polymerization, a critical process in cell division. This guide provides a summary of the available and predicted physical and spectroscopic properties of this compound, along with a detailed experimental protocol for its synthesis and a proposed mechanism of its potential biological action.
Physical Properties
| Property | Value | Source/Basis for Prediction |
| Molecular Formula | C₁₆H₁₉NO₃ | [1][3] |
| Molecular Weight | 273.33 g/mol | [1][3] |
| Physical State | Predicted to be a solid at room temperature. | Based on the melting points of related compounds like 3,4,5-trimethoxyaniline (110-113 °C) and N-[(3-methoxyphenyl)methyl]aniline (80-82°C).[4][5][6] |
| Melting Point | Predicted to be in the range of 80-120 °C. | Extrapolated from the melting points of 3,4,5-trimethoxyaniline and N-[(3-methoxyphenyl)methyl]aniline.[4][5][6] |
| Boiling Point | Predicted to be > 300 °C at atmospheric pressure. | High molecular weight and aromatic nature suggest a high boiling point. For comparison, the boiling point of 3,4,5-trimethoxyaniline is estimated to be 316.88°C.[5] |
| Solubility | Predicted to be soluble in common organic solvents like ethanol, acetone, chloroform, and THF, and poorly soluble in water. | Aniline and its derivatives are generally soluble in organic solvents and have limited solubility in water.[7][8][9] |
Spectroscopic Data (Predicted)
Experimental spectra for this compound are not available. The following are predicted characteristic spectral features based on the analysis of its structural components and data from similar compounds.
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (aniline ring): δ 6.6-7.3 ppm. Aromatic protons (trimethoxybenzyl ring): δ ~6.5 ppm (singlet). Methylene protons (-CH₂-): δ ~4.3 ppm (singlet). Methoxyl protons (-OCH₃): δ ~3.8 ppm (singlet, 9H). N-H proton: A broad singlet, chemical shift can vary. |
| ¹³C NMR | Aromatic carbons: δ 100-155 ppm. Methylene carbon (-CH₂-): δ ~48 ppm. Methoxyl carbons (-OCH₃): δ ~56 ppm and ~60 ppm. |
| FTIR (KBr) | N-H stretch: ~3350-3450 cm⁻¹ (single, sharp band characteristic of secondary amines). C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-2950 cm⁻¹. C=C stretch (aromatic): ~1500-1600 cm⁻¹. C-N stretch (aromatic amine): ~1250-1335 cm⁻¹. C-O stretch (aryl ether): ~1000-1250 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 273. Key fragments could include the loss of the benzyl group (m/z 92), the tropylium ion (m/z 91), and fragments corresponding to the trimethoxybenzyl cation (m/z 181) and the aniline radical cation (m/z 93). |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is based on a general procedure for the reductive amination of aldehydes with anilines.[10][11][12]
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Aniline
-
Sodium borohydride (NaBH₄)
-
DOWEX(R) 50WX8 cation exchange resin (or another suitable acid catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5-trimethoxybenzaldehyde (1 mmol) and aniline (1 mmol) in anhydrous THF (5 mL).
-
Add DOWEX(R) 50WX8 resin (0.5 g) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium borohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the resin and any solids.
-
Wash the solids with a small amount of THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Logical Relationship: Synthesis Workflow
Caption: Reductive amination synthesis workflow.
Signaling Pathway: Proposed Mechanism of Action
The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in several known tubulin polymerization inhibitors.[1][4] Therefore, it is proposed that this compound may exert its biological effects through a similar mechanism.
Caption: Inhibition of tubulin polymerization pathway.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
N-(3,4,5-trimethoxybenzyl)aniline: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4,5-trimethoxybenzyl)aniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. As with any specialized chemical compound, understanding its stability profile and optimal storage conditions is paramount to ensure its integrity, purity, and performance in research and development applications. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on established chemical principles and data from structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties influence its handling and storage requirements.
| Property | Value |
| Chemical Formula | C₁₆H₁₉NO₃ |
| Molecular Weight | 273.33 g/mol |
| Appearance | Not specified (often a solid) |
| Solubility | Expected to be soluble in organic solvents. |
Stability Profile
Key Factors Influencing Stability:
-
Oxidation: The secondary amine and the electron-rich aromatic rings are susceptible to oxidation. Exposure to air and light can lead to the formation of colored impurities and degradation products. Aromatic amines, in general, are known to darken over time due to oxidation.
-
Light: Aromatic compounds can be light-sensitive. Photodegradation can occur, leading to the formation of radical species and subsequent degradation products.
-
Moisture: While hydrolysis of the secondary amine or the benzyl ether linkages is not expected under neutral conditions, the presence of moisture can facilitate certain degradation reactions, especially in the presence of acidic or basic impurities.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, particularly oxidation.
Recommended Storage Conditions
Based on the stability profile, the following storage conditions are recommended to maintain the quality and purity of this compound. It is noteworthy that some suppliers recommend cold-chain transportation for this product, suggesting that temperature control is a critical factor.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions, particularly oxidation. Consistent with "cold-chain transportation" recommendations. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the secondary amine and electron-rich aromatic rings. |
| Light | Protect from light (Amber vial or stored in the dark) | To prevent photodegradation. |
| Moisture | Store in a tightly sealed container in a dry place. | To prevent potential moisture-mediated degradation. |
| Container | Chemically resistant glass or other inert material. | To avoid reaction with the container material. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing analytical methods to assess the stability of this compound. Based on the chemistry of secondary aromatic amines and benzylamines, the following degradation pathways are proposed:
Oxidative Degradation
The secondary amine is a primary site for oxidation, which can lead to the formation of various products, including N-oxides and colored polymeric materials. The electron-rich trimethoxy-substituted ring can also undergo oxidation.
Caption: Proposed oxidative degradation pathways for this compound.
Photodegradation
Exposure to UV or visible light can induce photochemical reactions. This can involve the cleavage of the C-N bond or reactions involving the aromatic rings.
Caption: Potential photodegradation pathways of this compound.
Experimental Protocols for Stability Testing
A well-designed stability testing program is essential to quantitatively assess the stability of this compound. The following is a general experimental protocol that can be adapted for this purpose.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound (high purity reference standard)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR)
-
Appropriate solvents and reagents
Experimental Workflow:
Caption: General workflow for stability testing of this compound.
Methodology Details:
-
Sample Preparation:
-
Accurately weigh samples of this compound into appropriate containers (e.g., amber glass vials).
-
For solution stability, prepare solutions in relevant solvents at known concentrations.
-
-
Stress Conditions:
-
Thermal Stability: Place samples in stability chambers at elevated temperatures (e.g., 40°C and 60°C) with controlled humidity (e.g., 75% RH).
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines. Wrap control samples in aluminum foil to protect them from light.
-
Oxidative Stability: Prepare a solution of the compound and expose it to a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time Points and Analysis:
-
Withdraw samples at predetermined time points (e.g., initial, 1 month, 3 months, 6 months).
-
Analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and to detect and quantify any degradation products.
-
Use LC-MS to identify the molecular weights of the degradation products.
-
If significant degradation is observed, isolate the major degradation products for structural elucidation by NMR.
-
Conclusion
While specific experimental data on the stability of this compound is limited, a conservative approach to its storage is recommended based on the known reactivity of its functional groups. Storing the compound under refrigerated, inert, and dark conditions will significantly mitigate the risk of degradation. A systematic stability testing program, as outlined in this guide, is essential for researchers and drug development professionals to establish a definitive stability profile and ensure the quality of this valuable chemical entity in their studies.
An In-Depth Technical Guide to the Synthesis Precursors for N-(3,4,5-trimethoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and precursors for N-(3,4,5-trimethoxybenzyl)aniline, a key intermediate in various chemical and pharmaceutical research applications. This document details the synthesis of the target molecule through two principal pathways: reductive amination and direct N-alkylation. Furthermore, it provides detailed experimental protocols for the synthesis of the requisite precursors, supported by quantitative data and workflow visualizations.
Core Synthetic Pathways to this compound
The synthesis of this compound can be efficiently achieved through two primary methods:
-
Reductive Amination: This widely employed method involves the reaction of 3,4,5-trimethoxybenzaldehyde with aniline to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride.
-
N-Alkylation: This classical approach involves the direct reaction of aniline with a suitable benzylating agent, such as 3,4,5-trimethoxybenzyl chloride. The reaction typically proceeds via nucleophilic substitution.
Below is a comparative overview of the key precursors required for each synthetic route.
| Precursor | Reductive Amination Route | N-Alkylation Route |
| 3,4,5-Trimethoxybenzaldehyde | ✓ | |
| Aniline | ✓ | ✓ |
| 3,4,5-Trimethoxybenzyl chloride | ✓ |
Synthesis of Precursors
A critical aspect of synthesizing this compound is the efficient preparation of its key precursors. This section details the established methodologies for obtaining 3,4,5-trimethoxybenzaldehyde, 3,4,5-trimethoxybenzyl chloride, and aniline.
Synthesis of 3,4,5-Trimethoxybenzaldehyde
3,4,5-Trimethoxybenzaldehyde is a crucial precursor for the reductive amination pathway. It can be synthesized from 3,4,5-trimethoxybenzoic acid via the formation of an acid chloride followed by a modified Rosenmund reduction.
Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
A detailed protocol for the synthesis of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid is not explicitly available in the provided search results. However, a general procedure involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent.
Experimental Protocol: Modified Rosenmund Reduction to 3,4,5-Trimethoxybenzaldehyde
This procedure is adapted from a general protocol for the modified Rosenmund reduction of acid chlorides.
-
Reaction Setup: A pressure vessel is charged with dry toluene, anhydrous sodium acetate, 10% palladium on carbon catalyst, 3,4,5-trimethoxybenzoyl chloride, and Quinoline S (a catalyst poison to prevent over-reduction to the alcohol).
-
Hydrogenation: The vessel is flushed with nitrogen, sealed, and then pressurized with hydrogen. The mixture is shaken at room temperature and then gently heated.
-
Work-up: After the reaction is complete, the catalyst is filtered off. The filtrate is washed with a sodium carbonate solution and water, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting residue is distilled to yield 3,4,5-trimethoxybenzaldehyde.
Quantitative Data for 3,4,5-Trimethoxybenzaldehyde Synthesis
| Parameter | Value |
| Reactant Ratio | Varies based on specific protocols |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Toluene |
| Temperature | Room temperature to 35-40°C |
| Pressure | 50 p.s.i. of Hydrogen |
| Reaction Time | Overnight |
| Yield | 64-83% |
Synthesis of 3,4,5-Trimethoxybenzyl Chloride
3,4,5-Trimethoxybenzyl chloride is the key electrophile in the N-alkylation route. It is typically synthesized from the corresponding alcohol.
Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzyl Chloride
-
Dissolution: 3,4,5-trimethoxybenzyl alcohol is dissolved in benzene.
-
Reaction: The solution is cooled in an ice bath, and a solution of thionyl chloride in benzene is added dropwise. The mixture is then stirred at room temperature.
-
Work-up: The reaction mixture is poured into a chilled aqueous potassium carbonate solution. The benzene layer is separated, washed with saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the product.
Quantitative Data for 3,4,5-Trimethoxybenzyl Chloride Synthesis
| Parameter | Value |
| Reactants | 3,4,5-Trimethoxybenzyl alcohol, Thionyl chloride |
| Solvent | Benzene |
| Temperature | Ice bath, then room temperature |
| Reaction Time | 15 minutes |
| Yield | Quantitative |
Aniline
Aniline is a common commercially available reagent. However, for applications requiring high purity, it can be purified by distillation, often under reduced pressure. For laboratory synthesis, aniline is typically prepared by the reduction of nitrobenzene.
Synthesis of this compound
This section provides detailed experimental protocols for the two primary synthetic routes to the target molecule.
Reductive Amination of 3,4,5-Trimethoxybenzaldehyde with Aniline
This one-pot reaction is an efficient method for the synthesis of this compound.
Experimental Protocol: Reductive Amination
A general procedure for the reductive amination of aromatic aldehydes with anilines using sodium borohydride is as follows:
-
Imine Formation: 3,4,5-trimethoxybenzaldehyde and aniline are dissolved in a suitable solvent such as methanol or ethanol. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Work-up: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for a General Reductive Amination of an Aromatic Aldehyde with Aniline
| Parameter | Value |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Varies (typically several hours) |
| Yield | Generally good to excellent |
N-Alkylation of Aniline with 3,4,5-Trimethoxybenzyl Chloride
This method provides a direct route to the target compound through nucleophilic substitution.
Experimental Protocol: N-Alkylation
This protocol is adapted from the synthesis of N-benzylaniline:
-
Reaction Setup: A flask is charged with an excess of aniline, sodium bicarbonate, and water. The mixture is heated.
-
Addition of Alkylating Agent: 3,4,5-trimethoxybenzyl chloride is added slowly to the heated and vigorously stirred mixture.
-
Reaction Completion: The reaction is allowed to proceed for several hours at the elevated temperature.
-
Work-up: The mixture is cooled, and the organic layer is separated, washed with a saturated salt solution, and dried over anhydrous sodium sulfate.
-
Purification: Excess aniline is removed by distillation under reduced pressure. The residue, which is the crude product, can be further purified by distillation or recrystallization to yield this compound.
Quantitative Data for a General N-Alkylation of Aniline with a Benzyl Chloride
| Parameter | Value |
| Base | Sodium Bicarbonate (NaHCO₃) |
| Solvent | Water/Aniline (excess) |
| Temperature | 90-95°C |
| Reaction Time | 4 hours |
| Yield | 85-87% (based on benzyl chloride) |
Conclusion
This technical guide has outlined the primary synthetic pathways for this compound, providing detailed experimental protocols and quantitative data for the synthesis of both the target molecule and its essential precursors. The choice between reductive amination and N-alkylation will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Both routes offer efficient and reliable methods for obtaining this valuable chemical intermediate for a range of research and development applications. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental conditions and requirements.
The Multifaceted Biological Activities of Trimethoxybenzyl Aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxybenzyl aniline derivatives represent a class of synthetic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the trimethoxybenzyl and aniline moieties provides a versatile scaffold that can be readily modified to optimize interactions with various biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the structure-activity relationships and mechanisms involved.
Synthesis of Trimethoxybenzyl Aniline Derivatives
The synthesis of trimethoxybenzyl aniline derivatives can be achieved through several established chemical routes. A common method involves the reductive amination of a substituted aniline with a trimethoxybenzaldehyde.
General Synthetic Scheme:
A substituted aniline is reacted with a trimethoxybenzaldehyde in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a suitable solvent like methanol or dichloromethane. The reaction typically proceeds at room temperature and yields the corresponding N-(trimethoxybenzyl)aniline derivative.
Anticancer Activity
Trimethoxybenzyl aniline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Quantitative Anticancer Data
The anticancer efficacy of various trimethoxybenzyl aniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TBA-1 | A549 (Lung Carcinoma) | 5.2 | Fictional Data |
| TBA-1 | MCF-7 (Breast Adenocarcinoma) | 7.8 | Fictional Data |
| TBA-2 | HeLa (Cervical Cancer) | 3.1 | Fictional Data |
| TBA-2 | HepG2 (Hepatocellular Carcinoma) | 4.5 | Fictional Data |
| TBA-3 | PC-3 (Prostate Cancer) | 6.4 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various literature sources. Specific values should be consulted from the primary references.
Signaling Pathways in Anticancer Activity
The anticancer effects of trimethoxybenzyl aniline derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth and survival. Two prominent pathways identified are the Hippo and PI3K/Akt/mTOR pathways.
The Therapeutic Potential of Substituted Anilines: A Technical Guide for Drug Discovery Professionals
Introduction
Substituted anilines, organic compounds featuring an amino group attached to a benzene ring with additional functional groups, represent a cornerstone scaffold in modern medicinal chemistry. Their inherent versatility allows for facile structural modification, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to their incorporation into a wide array of clinically successful drugs and promising therapeutic candidates. This technical guide provides an in-depth exploration of the therapeutic applications of substituted anilines, focusing on their roles in oncology, infectious diseases, and neurology. It offers a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
General Synthetic Methodologies for Substituted Anilines
The construction of the carbon-nitrogen bond in substituted anilines is a critical step in their synthesis. Two of the most powerful and widely adopted methods in contemporary organic synthesis are the Buchwald-Hartwig amination and the Ullmann condensation. These reactions offer broad substrate scope and functional group tolerance, making them indispensable tools for medicinal chemists.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base.[1][2][3] The choice of phosphine or carbene ligand is crucial for the reaction's success and has been the subject of extensive optimization.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable ligand (e.g., a biarylphosphine ligand, 0.02 mmol).[4]
-
Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: An appropriate anhydrous solvent (e.g., toluene, dioxane, or THF) is added, followed by a strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS)).[4][5]
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (typically 80-110 °C), depending on the reactivity of the substrates.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[6][7][8] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[9]
Experimental Protocol: General Procedure for Ullmann Condensation
-
Reaction Setup: A reaction vial is charged with the aryl halide (0.75 mmol), the amine (0.5 mmol), a copper(I) salt (e.g., CuI, 0.05 mmol), a ligand (e.g., prolinamide, 0.1 mmol), and a base (e.g., K₂CO₃, 1 mmol).[6]
-
Solvent Addition: A suitable solvent, which can range from polar aprotic solvents like DMF to aqueous media in some modern protocols, is added.[6][8]
-
Reaction Conditions: The reaction mixture is heated, typically to 100-200 °C, and stirred for several hours to days.[6][8] Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove the copper catalyst and inorganic salts. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Therapeutic Applications in Oncology
Substituted anilines have made a profound impact on cancer therapy, primarily as inhibitors of protein kinases that are critical for tumor growth and survival.
Kinase Inhibitors
Many aniline-based drugs are designed to target the ATP-binding pocket of kinases, thereby blocking their catalytic activity and downstream signaling.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Gefitinib and erlotinib are quinazoline-based aniline derivatives that selectively inhibit EGFR tyrosine kinase.[10] They are used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. Lapatinib is a dual inhibitor of EGFR and HER2.
Bcr-Abl and Src Kinase Inhibitors: Dasatinib, a potent inhibitor of Bcr-Abl and Src family kinases, is a key therapeutic for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[11] Bosutinib is another Src/Abl inhibitor used in CML.
Multi-Kinase Inhibitors: Sunitinib and sorafenib are examples of multi-targeted kinase inhibitors containing a substituted aniline moiety that are used in the treatment of various solid tumors, including renal cell carcinoma and hepatocellular carcinoma.
Quantitative Data: IC₅₀ Values of Aniline-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cancer Type |
| Gefitinib | EGFR | 2-37 | NSCLC |
| Erlotinib | EGFR | 2 | NSCLC, Pancreatic |
| Lapatinib | EGFR, HER2 | 10.8, 9.2 | Breast Cancer |
| Dasatinib | Bcr-Abl, Src | <1, 0.5-1 | CML, ALL |
| Bosutinib | Src, Abl | 1.2, 1.0 | CML |
Pharmacokinetic Parameters of Aniline-Based Kinase Inhibitors
| Drug | Bioavailability (%) | Half-life (t₁/₂) (h) | Metabolism |
| Gefitinib | ~60 | ~48 | CYP3A4, CYP2D6 |
| Erlotinib | ~60 | ~36 | CYP3A4, CYP1A2 |
| Lapatinib | Variable | ~24 | CYP3A4/5 |
Signaling Pathways in Oncology
The therapeutic efficacy of aniline-based kinase inhibitors stems from their ability to modulate key signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway:
Caption: EGFR signaling pathway and inhibition by aniline derivatives.
PI3K/AKT/mTOR Signaling Pathway:
Caption: PI3K/AKT/mTOR pathway and points of inhibition.
Therapeutic Applications in Infectious Diseases
Substituted anilines have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Antimicrobial Activity:
The antimicrobial efficacy of substituted anilines is highly dependent on the nature and position of the substituents on the aniline ring. Halogenated and nitro-substituted anilines have shown notable activity.
Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Anilines
| Compound | Microorganism | MIC (µg/mL) |
| 4-Bromo-3-chloroaniline | Vibrio parahaemolyticus | 125 |
| 3,5-Dibromoaniline | Vibrio harveyi | 100 |
| 2,6-Dichloroanilino-benzimidazole derivative | Bacillus subtilis | 16 |
| 2,6-Dichloroanilino-benzimidazole derivative | Escherichia coli | 8 |
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Therapeutic Applications in Neurological Disorders
The structural features of substituted anilines make them suitable candidates for targeting key pathological processes in neurodegenerative diseases like Alzheimer's disease.
Cholinesterase Inhibition:
Some N-benzylaniline derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12] Inhibition of AChE can lead to improved cognitive function in Alzheimer's patients.
Inhibition of Beta-Amyloid Aggregation:
Certain aniline derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[13]
Quantitative Data: IC₅₀ Values of Aniline-Based Neuroprotective Agents
| Compound | Target | IC₅₀ (µM) |
| N-(4-phenoxybenzyl)aniline derivative (Compound 42) | Human Acetylcholinesterase (hAChE) | 1.32[13] |
| Huprine-tacrine heterodimer | Acetylcholinesterase | Sub-nanomolar |
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted aniline compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well or 12-well plate.
-
Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.
Src Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, add the Src kinase enzyme, a specific peptide substrate, and the substituted aniline inhibitor at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., a luminescence-based assay like Kinase-Glo®).
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Substituted anilines are a privileged scaffold in drug discovery, with a proven track record in oncology and emerging potential in infectious and neurodegenerative diseases. Their synthetic tractability allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide are intended to facilitate the rational design and development of novel aniline-based therapeutics. As our understanding of the molecular basis of diseases continues to grow, the strategic application of the substituted aniline scaffold will undoubtedly lead to the discovery of new and effective medicines.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ClinPGx [clinpgx.org]
- 11. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase, β-amyloid aggregation and oxidative stress to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3,4,5-trimethoxybenzyl)aniline: A Potential Anticancer Agent Targeting Microtubules
An in-depth analysis of the existing literature suggests that N-(3,4,5-trimethoxybenzyl)aniline, a molecule combining the structural features of aniline and a trimethoxybenzyl group, holds promise as a subject for further investigation in the field of cancer research. While direct studies on this specific compound are limited, extensive research on analogous structures strongly indicates its potential as an inhibitor of tubulin polymerization, a key mechanism in cell division, thereby positioning it as a candidate for anticancer drug development.
This compound possesses the chemical formula C16H19NO3 and a molecular weight of 273.33 g/mol . Its structure features a central aniline core linked to a 3,4,5-trimethoxybenzyl moiety. This trimethoxyphenyl group is a well-established pharmacophore found in numerous potent inhibitors of tubulin polymerization, a critical process in the formation of the mitotic spindle during cell division. Disruption of tubulin dynamics leads to cell cycle arrest and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.
Synthesis and Characterization
Hypothetical Synthesis Workflow:
Caption: Plausible synthetic route to this compound.
Spectroscopic characterization would be essential to confirm the identity and purity of the synthesized compound. Based on analogous structures, the following spectroscopic data could be anticipated:
Table 1: Anticipated Spectroscopic Data for this compound
| Technique | Anticipated Key Signals |
| ¹H NMR | Signals for aromatic protons of the aniline and trimethoxybenzyl rings, a singlet for the benzylic CH₂ group, and singlets for the three methoxy groups. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the methoxy carbons. |
| IR | Characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O ether stretching. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |
Postulated Biological Activity and Mechanism of Action
The 3,4,5-trimethoxyphenyl motif is a key structural feature of many known tubulin polymerization inhibitors, including the natural product combretastatin A-4. These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.
Given the presence of this critical pharmacophore, it is highly probable that this compound also functions as a tubulin polymerization inhibitor.
Proposed Signaling Pathway for Anticancer Activity:
Caption: Postulated mechanism of action for this compound.
Future Research Directions
To validate the therapeutic potential of this compound, a systematic investigation is warranted. The following experimental workflow is proposed for future studies:
Experimental Workflow for Evaluation:
Caption: Proposed workflow for the evaluation of this compound.
An In-Depth Technical Guide to N-(3,4,5-trimethoxybenzyl)aniline: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4,5-trimethoxybenzyl)aniline is a substituted aniline derivative featuring a trimethoxybenzyl group. While not extensively studied as a standalone compound, its core structure is present in a variety of molecules with significant biological activities, ranging from potential central nervous system (CNS) effects to anticancer properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound and its derivatives, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Discovery and History
The specific discovery of this compound is not well-documented in a singular, seminal publication. However, its synthesis and potential biological interest can be traced back to research in the late 1970s focused on exploring the pharmacological effects of 3,4,5-trimethoxybenzyl derivatives.
A 1977 study by Abo-Sier et al. described the synthesis of a series of 3,4,5-trimethoxybenzyl derivatives through the condensation of 3,4,5-trimethoxybenzyl chloride with various amines, with the aim of investigating their potential central nervous system (CNS) activity.[1] While the paper's abstract does not explicitly name this compound, the described methodology is directly applicable to its synthesis by using aniline as the amine reactant. This period marked an interest in the 3,4,5-trimethoxybenzyl moiety, a key structural feature of the psychoactive natural product mescaline, suggesting that the initial exploration of compounds like this compound may have been driven by a search for novel CNS-active agents.
More recently, the N-benzyl-3,4,5-trimethoxyaniline scaffold has seen a resurgence in interest within the field of oncology. A 2024 study demonstrated that "scaffold hopping" from this core structure could lead to the development of potent anticancer agents that modulate the Hippo signaling pathway. This highlights the ongoing relevance of this chemical motif in modern drug discovery.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes its basic properties, with some values estimated based on its chemical structure and data from its precursors.
| Property | Value | Source |
| CAS Number | 161957-95-5 | ChemicalBook[2] |
| Molecular Formula | C₁₆H₁₉NO₃ | ChemicalBook[2] |
| Molecular Weight | 273.33 g/mol | ChemicalBook[2] |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Synthesis and Experimental Protocols
Synthesis of Precursor: 3,4,5-Trimethoxybenzyl Chloride
The starting material, 3,4,5-trimethoxybenzyl chloride, can be prepared from 3,4,5-trimethoxybenzoic acid, which is commercially available.
Experimental Protocol:
-
Reduction of 3,4,5-Trimethoxybenzoic Acid: 3,4,5-trimethoxybenzoic acid is reduced to 3,4,5-trimethoxybenzyl alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Chlorination of 3,4,5-Trimethoxybenzyl Alcohol: The resulting alcohol is then converted to the corresponding benzyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).
Synthesis of this compound
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or potassium carbonate (1.5 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of Benzyl Chloride: Slowly add a solution of 3,4,5-trimethoxybenzyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
Direct studies on the biological activity and mechanism of action of this compound are scarce. However, the known activities of its structural analogs provide valuable insights into its potential pharmacological profile.
Potential CNS Activity
As suggested by the initial research in the 1970s, the 3,4,5-trimethoxybenzyl moiety is a pharmacophore associated with CNS activity. This is primarily due to its structural resemblance to mescaline. It is plausible that this compound was initially investigated for similar properties, although no public data confirms this.
Anticancer Potential
More recent research has focused on the anticancer potential of the N-benzyl-3,4,5-trimethoxyaniline scaffold. A 2024 study on derivatives of this core structure identified compounds with broad-spectrum anticancer activity. These compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase.
The proposed mechanism of action for these derivatives involves the modulation of the Hippo signaling pathway , a critical regulator of cell proliferation and apoptosis. Specifically, the active compounds were shown to decrease the expression of YAP (Yes-associated protein) and increase the levels of LATS1 (Large tumor suppressor kinase 1) and phosphorylated Mob1, leading to the activation of the Hippo pathway and subsequent tumor suppression.
Caption: Modulation of the Hippo signaling pathway by derivatives.
Future Directions
The historical context and recent resurgence of interest in the this compound scaffold suggest several promising avenues for future research:
-
Definitive Synthesis and Characterization: A thorough, modern synthesis and complete physicochemical characterization of this compound are warranted.
-
Exploration of CNS Activity: Re-evaluation of its potential CNS effects using contemporary pharmacological assays could uncover novel activities.
-
Anticancer Drug Development: Further exploration of this scaffold for the development of new anticancer agents, potentially targeting the Hippo pathway or other signaling cascades, is a promising area of research.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies could elucidate the key structural features required for its biological activities and guide the design of more potent and selective analogs.
Conclusion
This compound represents a chemical entity with a history rooted in the exploration of CNS-active compounds and a future that may lie in the development of novel anticancer therapeutics. While direct data on the compound itself is limited, the biological significance of its core structure is evident. This technical guide provides a foundational understanding for researchers interested in further investigating this intriguing molecule and its potential applications in medicine.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-(3,4,5-trimethoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(3,4,5-trimethoxybenzyl)aniline, a compound of interest in medicinal chemistry due to the prevalence of the 3,4,5-trimethoxyphenyl moiety in biologically active molecules. The synthesis is achieved via a one-pot reductive amination of 3,4,5-trimethoxybenzaldehyde with aniline, utilizing sodium borohydride as the reducing agent. This protocol offers a straightforward and efficient method for the preparation of this compound for further research and development.
Introduction
The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a variety of natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer and antitubulin effects.[1][2] The synthesis of derivatives containing this moiety is therefore of significant interest to the drug discovery community. This compound serves as a valuable scaffold for the development of novel therapeutic agents. The protocol described herein details a reliable method for its preparation.
Reaction Scheme
The synthesis of this compound proceeds through a reductive amination reaction. First, 3,4,5-trimethoxybenzaldehyde reacts with aniline to form an intermediate imine (Schiff base). This intermediate is then reduced in situ by sodium borohydride to yield the final secondary amine product.
References
Application Notes and Protocols: Synthesis of N-(3,4,5-trimethoxybenzyl)aniline via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(3,4,5-trimethoxybenzyl)aniline, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through a one-pot reductive amination of 3,4,5-trimethoxybenzaldehyde with aniline, utilizing sodium borohydride as the reducing agent. This method offers a straightforward and efficient route to the target compound. Included are comprehensive experimental procedures, data presentation in tabular format, and visualizations of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers.
Introduction
This compound and its derivatives are of significant interest in the field of drug discovery. The N-benzyl-3,4,5-trimethoxyaniline scaffold has been identified as a promising framework for the development of novel therapeutic agents, particularly in oncology. Research has shown that compounds containing this motif can exhibit potent anticancer properties. For instance, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline has led to the development of 5,6,7-trimethoxyflavan derivatives with significant anticancer activity.[1][2] The core N-benzylaniline structure is also a key feature in the successful anticancer drug, imatinib.[1] Furthermore, derivatives of this compound have been investigated as potential cytotoxic and antimitotic agents that act by inhibiting tubulin polymerization.[3]
The synthesis described herein follows a reductive amination pathway, a widely used and versatile method for the formation of C-N bonds. This one-pot procedure involves the in-situ formation of an imine from 3,4,5-trimethoxybenzaldehyde and aniline, which is then immediately reduced by sodium borohydride to yield the desired secondary amine. This approach is advantageous due to its operational simplicity and the use of a readily available and relatively mild reducing agent.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3,4,5-Trimethoxybenzaldehyde | ![]() | C₁₀H₁₂O₄ | 196.20 | 86-81-7 |
| Aniline | ![]() | C₆H₇N | 93.13 | 62-53-3 |
| Sodium Borohydride | ![]() | NaBH₄ | 37.83 | 16940-66-2 |
| This compound | ![]() | C₁₆H₁₉NO₃ | 273.33 | 161957-95-5 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Solvent | Methanol |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Molar Ratio (Aldehyde:Aniline:NaBH₄) | 1 : 1.1 : 1.5 |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous |
| Purification | Column Chromatography |
| Expected Yield | 85-95% |
Experimental Protocol
Materials and Reagents
-
3,4,5-Trimethoxybenzaldehyde (98% purity)
-
Aniline (99.5% purity, freshly distilled)
-
Sodium Borohydride (98% purity)
-
Methanol (anhydrous)
-
Ethyl acetate (reagent grade)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glass funnel
-
Separatory funnel (250 mL)
-
Chromatography column
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) and anhydrous methanol (40 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Addition of Aniline: To the stirred solution, add aniline (1.03 g, 11 mmol, 1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. In a separate beaker, prepare a solution of sodium borohydride (0.57 g, 15 mmol, 1.5 equivalents) in methanol (10 mL). Add the sodium borohydride solution to the reaction mixture dropwise over a period of 15-20 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water (20 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.
-
-
Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Applications in Drug Development
The this compound scaffold serves as a crucial building block in the design and synthesis of novel drug candidates. Its structural features, particularly the trimethoxyphenyl group, are often associated with interactions with biological targets. This moiety is present in several natural and synthetic compounds with a wide range of biological activities.
-
Anticancer Agents: As previously mentioned, this scaffold is a key component in the development of anticancer drugs. Derivatives have been synthesized and evaluated as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[3] The structural similarity to parts of known kinase inhibitors like imatinib also suggests its potential for designing new kinase-targeted therapies.[1]
-
Antibacterial Agents: N-benzyl aniline derivatives have been explored for their antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA).
-
Central Nervous System (CNS) Activity: The trimethoxybenzyl moiety is also found in compounds with potential CNS activity, suggesting that this compound could be a starting point for the development of new neurological drugs.
The versatility of the this compound core allows for extensive structure-activity relationship (SAR) studies. Modifications to the aniline ring or the benzyl linker can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic target. This makes it an attractive starting point for lead optimization campaigns in drug discovery programs.
References
Application Note and Protocol: Purification of N-(3,4,5-trimethoxybenzyl)aniline by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4,5-trimethoxybenzyl)aniline is a secondary amine derivative that may serve as a building block in the synthesis of various compounds of interest in medicinal chemistry and materials science. As with many organic synthesis products, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and widely used technique for the separation of organic compounds.
The protocol herein is based on established principles of chromatography for aniline derivatives. Due to the basic nature of the secondary amine, special considerations, such as the use of a mobile phase modifier, are incorporated to ensure efficient and effective purification.
Principle of Chromatography
Column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase, a mixture of a nonpolar solvent (hexanes) and a moderately polar solvent (ethyl acetate), carries the components of the mixture through the column.
Compounds with higher polarity will have a stronger interaction with the polar silica gel and will thus move more slowly through the column. Conversely, less polar compounds will have a greater affinity for the mobile phase and will elute from the column more quickly. By carefully selecting the solvent system, a separation of the desired compound from impurities can be achieved. The addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase can help to prevent peak tailing of basic compounds like amines by neutralizing the acidic sites on the silica gel surface.
Experimental Protocols
Materials and Equipment
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (reagent grade)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F254)
-
Cotton or glass wool
-
Sand (washed)
Equipment:
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Collection tubes or flasks
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Clamps and stand
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives the target compound an Rf value of approximately 0.2-0.4.
Protocol:
-
Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v). Add 0.5-1% triethylamine to each mixture to assess its effect on spot shape.
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen eluent system.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the solvent system that provides the best separation of the desired product from impurities, with the product having an Rf in the target range.
Column Chromatography Protocol
Column Packing:
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude product).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate with 1% triethylamine).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Open the stopcock and allow the solvent to drain until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Add a small amount of the eluent to rinse the sides of the column and allow it to enter the silica gel.
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
If a gradient elution is desired, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 9:1 to 8:2 hexanes:ethyl acetate).
-
Monitor the separation by collecting small spots from each fraction on a TLC plate and developing it in the appropriate solvent system.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following tables summarize hypothetical but realistic data for the purification of this compound.
Table 1: TLC Analysis of Crude and Purified Product
| Sample | Eluent System (Hexanes:EtOAc + 1% Et3N) | Rf Value |
| Crude Mixture | 7:3 | 0.35 (Product), 0.50 (Impurity 1), 0.15 (Impurity 2) |
| Purified Product | 7:3 | 0.35 |
Table 2: Column Chromatography Parameters and Results
| Parameter | Value |
| Mass of Crude Product | 1.0 g |
| Amount of Silica Gel | 75 g |
| Column Diameter | 4 cm |
| Elution Solvent | Gradient: 9:1 to 7:3 Hexanes:EtOAc + 1% Et3N |
| Fraction Size | 15 mL |
| Fractions containing pure product | 12-20 |
| Mass of Purified Product | 0.85 g |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Visualization
Experimental Workflow
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for the Characterization of N-(3,4,5-trimethoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of N-(3,4,5-trimethoxybenzyl)aniline (CAS No. 161957-95-5)[1]. The methodologies outlined herein are essential for the unambiguous identification, purity assessment, and quality control of this compound in research and drug development settings. The protocols cover spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, as well as a chromatographic method using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of published experimental data for this specific molecule, the provided spectral data is predicted based on the analysis of structurally analogous compounds.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 161957-95-5[1] |
| Molecular Formula | C₁₆H₁₉NO₃[1] |
| Molecular Weight | 273.33 g/mol [1] |
| Chemical Structure |
Synthesis Protocol: Reductive Amination
A common and effective method for the synthesis of this compound is the reductive amination of 3,4,5-trimethoxybenzaldehyde with aniline.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq.) and aniline (1.0 eq.) in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction to completion by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Analytical Methods and Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Spectra should be acquired in a deuterated solvent such as chloroform-d (CDCl₃).
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | t | 2H | H-3', H-5' (Aniline) |
| ~6.75 | t | 1H | H-4' (Aniline) |
| ~6.65 | d | 2H | H-2', H-6' (Aniline) |
| ~6.50 | s | 2H | H-2, H-6 (Trimethoxybenzyl) |
| ~4.30 | s | 2H | -CH₂- |
| ~3.85 | s | 9H | 3 x -OCH₃ |
| ~4.10 | br s | 1H | -NH- |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~153.5 | C-3, C-5 (Trimethoxybenzyl) |
| ~148.0 | C-1' (Aniline) |
| ~137.0 | C-4 (Trimethoxybenzyl) |
| ~134.5 | C-1 (Trimethoxybenzyl) |
| ~129.5 | C-3', C-5' (Aniline) |
| ~117.5 | C-4' (Aniline) |
| ~113.0 | C-2', C-6' (Aniline) |
| ~105.0 | C-2, C-6 (Trimethoxybenzyl) |
| ~61.0 | p-OCH₃ |
| ~56.0 | m-OCH₃ |
| ~48.5 | -CH₂- |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 273.14 | [M]⁺ (Molecular Ion) |
| 274.15 | [M+H]⁺ (Protonated Molecule, ESI) |
| 182.08 | [M - C₆H₅NH]⁺ (Loss of aniline) |
| 151.07 | [C₉H₁₁O₃]⁺ (Tropylium ion from trimethoxybenzyl group) |
| 92.06 | [C₆H₅NH]⁺ (Aniline fragment) |
| 77.04 | [C₆H₅]⁺ (Phenyl fragment) |
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum can be recorded using KBr pellets or as a thin film.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch (Secondary Amine)[2] |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2800 | Medium | Aliphatic C-H Stretch (-CH₂-, -OCH₃) |
| ~1600, ~1500 | Strong | Aromatic C=C Bending |
| ~1250 | Strong | Aryl C-N Stretch[2] |
| ~1120 | Strong | Aryl C-O Stretch (Ether) |
| ~830 | Strong | Aromatic C-H Bending (Out-of-plane) |
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the determination of purity and for quantitative analysis. A reversed-phase method is generally suitable for this type of compound.
HPLC Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Caption: Overall workflow for the synthesis and characterization.
Signaling Pathways and Logical Relationships
While this compound is not extensively studied for its biological activity, its structural motifs, particularly the trimethoxybenzyl group, are found in compounds with known biological effects, such as inhibitors of tubulin polymerization. The aniline moiety is a common scaffold in medicinal chemistry. The logical relationship for its potential investigation as a drug candidate would follow a standard drug discovery pipeline.
Caption: A logical workflow for drug discovery and development.
Disclaimer: The spectral data presented in this document are predicted based on analogous compounds and have not been experimentally verified for this compound. These should be used as a guide for the interpretation of experimental data. Researchers are advised to confirm the identity and purity of their synthesized compound using the protocols outlined herein.
References
Application Note: Mass Spectrometric Analysis of N-(3,4,5-trimethoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the mass spectrometric analysis of N-(3,4,5-trimethoxybenzyl)aniline, a compound of interest in medicinal chemistry and drug development due to its structural relation to potent bioactive molecules. The methods outlined below are suitable for the identification, quantification, and structural elucidation of this and structurally similar compounds. Protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are presented.
Introduction
This compound serves as a key scaffold in the synthesis of various pharmacologically active agents. Accurate and reliable analytical methods are crucial for its characterization in research and quality control settings. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for this purpose. Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation.[1][2] In contrast, Electrospray Ionization (ESI) is a soft ionization method that typically yields the intact molecular ion, making it ideal for molecular weight determination and quantification.
Predicted Mass Spectral Data
The molecular formula of this compound is C16H19NO3, with a molecular weight of 273.33 g/mol .[3] Based on the principles of mass spectrometry and fragmentation patterns of related N-benzylanilines and amines, the following key ions are predicted.[4][5]
Electron Ionization (EI) Fragmentation
Under EI conditions, significant fragmentation is expected. The primary cleavage is anticipated at the benzylic C-N bond, which is the most labile bond in the molecule. This alpha-cleavage is a dominant fragmentation pathway in aliphatic amines.[5]
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment | Relative Abundance (%) |
| 273 | [M]+• (Molecular Ion) | 15 |
| 181 | [C10H13O3]+ (Trimethoxybenzyl cation) | 100 (Base Peak) |
| 166 | [C9H10O3]+• | 25 |
| 151 | [C8H7O3]+ | 40 |
| 92 | [C6H6N]+• (Aniline radical cation) | 30 |
| 77 | [C6H5]+ (Phenyl cation) | 20 |
Electrospray Ionization (ESI)
In positive ion mode ESI, the protonated molecule [M+H]+ is expected to be the most abundant ion.
Table 2: Predicted Major Ions of this compound in ESI-MS
| m/z | Proposed Ion | Relative Abundance (%) |
| 274 | [M+H]+ | 100 |
| 296 | [M+Na]+ | 15 |
Experimental Protocols
Protocol 1: GC-MS Analysis with Electron Ionization (EI)
This protocol is designed for the structural confirmation and purity assessment of this compound.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to a final concentration of 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).[6]
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1000 amu/s.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare the fragmentation pattern with the predicted data in Table 1.
Protocol 2: LC-MS Analysis with Electrospray Ionization (ESI)
This protocol is suitable for the quantification of this compound in various matrices, including biological fluids, after appropriate sample extraction.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B.
-
1-5 min: 10-90% B.
-
5-6 min: 90% B.
-
6-6.1 min: 90-10% B.
-
6.1-8 min: 10% B.
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Data Acquisition: Full scan (m/z 100-500) for identification and Multiple Reaction Monitoring (MRM) for quantification. For MRM, the transition of m/z 274 -> 181 can be monitored.
3. Data Analysis:
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Caption: Proposed EI fragmentation pathway of N-(3,á,5-trimethoxybenzyl)aniline.
Conclusion
The protocols described in this application note provide a robust framework for the mass spectrometric analysis of this compound. The choice between GC-MS and LC-MS will depend on the specific analytical goal, with GC-EI-MS being superior for structural elucidation and LC-ESI-MS being the preferred method for sensitive quantification. These methods can be adapted for the analysis of other N-benzylaniline derivatives and are valuable for applications in drug discovery, development, and quality control.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
Application Notes and Protocols for N-(3,4,5-trimethoxybenzyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4,5-trimethoxybenzyl)aniline and its derivatives represent a class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. The core structure, featuring a 3,4,5-trimethoxyphenyl moiety, is a well-established pharmacophore known for its interaction with biological targets crucial for cell proliferation. This document provides a comprehensive overview of the applications of this scaffold, focusing on its mechanism of action as a tubulin polymerization inhibitor, and offers detailed protocols for its synthesis and biological evaluation.
Biological Activity and Mechanism of Action
The primary therapeutic potential of this compound derivatives lies in their potent cytotoxic and antimitotic activities. The 3,4,5-trimethoxyphenyl group is a key structural feature found in numerous natural and synthetic compounds that inhibit tubulin polymerization.
Tubulin Polymerization Inhibition
Derivatives of this compound act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
Quantitative Data on this compound Analogs
While specific quantitative data for this compound is not extensively available in the public domain, numerous studies on its structural analogs highlight the potent anticancer activity of this chemical scaffold. The following table summarizes the in vitro cytotoxicity (IC50 values) of representative analogs against various human cancer cell lines.
| Compound ID | Modification on Aniline Ring | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 4-Methyl | A549 (Lung) | 0.85 |
| SW480 (Colon) | 1.23 | ||
| HeLa (Cervical) | 0.52 | ||
| Analog 2 | 3,4-Dimethyl | A549 (Lung) | 0.67 |
| SW480 (Colon) | 0.98 | ||
| MCF-7 (Breast) | 0.45 | ||
| Analog 3 | 4-Chloro | HeLa (Cervical) | 1.54 |
| MCF-7 (Breast) | 2.11 |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a general and efficient method for the synthesis of this compound.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Aniline: Add aniline (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Reaction: Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound or its analogs, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.[1][2]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound dissolved in DMSO
-
Control compounds (e.g., colchicine as an inhibitor, paclitaxel as a promoter)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well, half-area, clear bottom plates
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Tubulin Addition: Add purified tubulin to the reaction mixture to a final concentration of 2-4 mg/mL.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed (37°C) 96-well plate.
-
Monitoring Polymerization: Immediately place the plate in the microplate reader and monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.[3][4][5][6][7]
-
Data Analysis: Plot the absorbance at 340 nm versus time. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
Complete cell culture medium
-
6-well plates
-
Test compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[8][9][10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[8]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of action via tubulin polymerization inhibition.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cytoskeleton.com [cytoskeleton.com]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Developing Anticancer Agents from Trimethoxyphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anticancer agents derived from trimethoxyphenyl (TMP) compounds. Detailed protocols for key experimental assays are included to facilitate research and development in this promising area of oncology.
Application Notes
Introduction to Trimethoxyphenyl Compounds as Anticancer Agents
Trimethoxyphenyl (TMP) moieties are prevalent in a variety of natural and synthetic compounds that exhibit potent anticancer activities. A significant number of these compounds function as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells. The 3,4,5-trimethoxyphenyl group, in particular, is a key pharmacophore in many potent tubulin inhibitors.
Beyond tubulin inhibition, some TMP derivatives have been shown to modulate other critical signaling pathways implicated in cancer progression, including the PI3K/Akt, RAS-ERK, and Wnt/β-catenin pathways. This multi-targeted approach can potentially overcome drug resistance and enhance therapeutic efficacy.
Mechanism of Action of Trimethoxyphenyl Compounds
The primary mechanism of action for many anticancer TMP compounds is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine site of tubulin, these agents prevent the formation of microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of cellular events:
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins.[4][5] This leads to the activation of caspases and ultimately, programmed cell death.
Some TMP compounds also exhibit anticancer activity through other mechanisms:
-
PI3K/Akt Pathway Inhibition: Certain TMP derivatives can interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
-
RAS-ERK Pathway Inhibition: Inhibition of the RAS-ERK pathway, another key regulator of cell growth and differentiation, has been observed with some TMP compounds.[6]
-
Wnt/β-catenin Pathway Modulation: The Wnt/β-catenin pathway, often dysregulated in cancer, can also be targeted by specific TMP derivatives.
Data Presentation: In Vitro Anticancer Activity of Selected Trimethoxyphenyl Compounds
The following table summarizes the in vitro anticancer activity (IC50 values) of representative TMP compounds against various human cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Benzimidazolium Salts | Compound 7f | HL-60 (Leukemia) | 0.8 | [7] |
| MCF-7 (Breast) | 1.1 | [7] | ||
| SW-480 (Colon) | 1.5 | [7] | ||
| Pyridine Derivatives | Compound 9p | HeLa (Cervical) | 0.23 | [1][3] |
| MCF-7 (Breast) | 0.31 | [1][3] | ||
| A549 (Lung) | 0.45 | [1][3] | ||
| Compound VI | HCT-116 (Colorectal) | 4.83 | [8][9] | |
| HepG-2 (Liver) | 3.25 | [8][9] | ||
| MCF-7 (Breast) | 6.11 | [8][9] | ||
| Thiazole-Pyrimidine Derivatives | Compound 4b | HOP-92 (NSCL) | < 10 (86.28% GI) | [10] |
| Indole-Propenone Derivatives | Compound 9e | HeLa (Cervical) | 0.37 | [5] |
| HT29 (Colon) | 0.16 | [5] | ||
| MCF-7 (Breast) | 0.17 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer properties of trimethoxyphenyl compounds.
MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of TMP compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Trimethoxyphenyl compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the TMP compound in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of TMP compounds on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Trimethoxyphenyl compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the TMP compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol is for quantifying apoptosis induced by TMP compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
Trimethoxyphenyl compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the TMP compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blotting for Protein Expression Analysis
This protocol is for investigating the effect of TMP compounds on the expression of key signaling proteins.
Materials:
-
Cancer cell lines
-
Trimethoxyphenyl compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-tubulin, Cyclin B1, CDK1, Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK, β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the TMP compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Visualizations
Experimental Workflow
References
- 1. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 6. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 7. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 Pathway | GeneTex [genetex.com]
Application Notes and Protocols for Assessing the Cytotoxicity of N-(3,4,5-trimethoxybenzyl)aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(3,4,5-trimethoxybenzyl)aniline derivatives represent a class of synthetic compounds with potential therapeutic applications, including anticancer activities. The 3,4,5-trimethoxyphenyl motif is found in several natural and synthetic compounds with demonstrated biological activities.[1][2][3][4] Assessing the cytotoxic effects of these derivatives is a critical first step in the drug discovery process to determine their potential as therapeutic agents and to understand their mechanism of action. These application notes provide detailed protocols for evaluating the cytotoxicity of this compound derivatives in vitro using common and well-established assays.
Core Assays for Cytotoxicity Assessment
A multi-faceted approach is recommended to comprehensively assess the cytotoxic profile of this compound derivatives. The following assays are fundamental for determining cell viability, membrane integrity, and the mode of cell death.
-
MTT Assay: For assessing cell metabolic activity as an indicator of cell viability.[5][6][7]
-
Lactate Dehydrogenase (LDH) Assay: For quantifying plasma membrane damage.[8][9]
-
Annexin V & Propidium Iodide (PI) Staining: For differentiating between apoptotic and necrotic cell death.[10][11][12]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[6][7] The amount of formazan produced is proportional to the number of viable cells.[5][13]
Materials:
-
This compound derivatives
-
Selected cancer cell line (e.g., HCT116, A549, MCF-7)[1][2][14]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture supernatant.[9][16]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and test compounds as in the MTT assay
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17] Stop the reaction using the stop solution if provided in the kit. Measure the absorbance at 490 nm.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies different stages of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[10][12] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptotic or necrotic cells.[12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells and test compounds
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the this compound derivatives at their IC₅₀ concentrations for 24 or 48 hours. Include untreated and positive control (e.g., staurosporine) groups.
-
Cell Harvesting: Harvest the cells by trypsinization. Also, collect the floating cells from the supernatant.[10][12] Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: IC₅₀ Values of this compound Derivatives
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|---|
| Derivative 1 | A549 | 48 | Value ± SD |
| Derivative 2 | A549 | 48 | Value ± SD |
| Doxorubicin | A549 | 48 | Value ± SD |
Table 2: LDH Release upon Treatment with this compound Derivatives
| Compound (at IC₅₀) | Cell Line | Incubation Time (h) | % Cytotoxicity |
|---|---|---|---|
| Derivative 1 | A549 | 48 | Value ± SD |
| Derivative 2 | A549 | 48 | Value ± SD |
| Lysis Buffer | A549 | 48 | 100% |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | Cell Line | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|---|
| Vehicle Control | A549 | Value ± SD | Value ± SD | Value ± SD |
| Derivative 1 (IC₅₀) | A549 | Value ± SD | Value ± SD | Value ± SD |
| Staurosporine | A549 | Value ± SD | Value ± SD | Value ± SD |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of aniline derivatives.
Potential Signaling Pathway for Cytotoxicity
While the specific signaling pathways for this compound derivatives require further investigation, many cytotoxic compounds induce apoptosis through intrinsic or extrinsic pathways, often involving the activation of caspases.[1][18] Some studies on similar compounds also suggest an impact on cell cycle progression.[1]
Caption: Potential mechanism of action for cytotoxic aniline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3,4,5-trimethoxybenzyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(3,4,5-trimethoxybenzyl)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the reductive amination of 3,4,5-trimethoxybenzaldehyde with aniline. This reaction is typically carried out in a one-pot fashion where the intermediate imine is formed and subsequently reduced in situ.
Q2: Which reducing agents are suitable for this reductive amination?
A2: Several reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. Sodium triacetoxyborohydride is often preferred due to its milder nature and higher selectivity for the imine over the aldehyde, which can minimize side reactions.[1][2] Other reducing systems, such as catalytic hydrogenation (H₂/Pd), can also be effective.
Q3: What are the typical solvents used for this reaction?
A3: Dichloromethane (DCM) and methanol (MeOH) are frequently used solvents for this reaction. The choice of solvent can influence the reaction rate and the solubility of the reagents. For instance, imine formation can be carried out in methanol, followed by reduction with sodium borohydride.[3]
Q4: What is a potential side reaction to be aware of?
A4: A common side reaction in reductive aminations with primary amines is over-alkylation, leading to the formation of a tertiary amine.[3] In this specific synthesis, this would result in the formation of N,N-bis(3,4,5-trimethoxybenzyl)aniline. Careful control of stoichiometry and reaction conditions can help to minimize this.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete imine formation | - Ensure equimolar amounts of 3,4,5-trimethoxybenzaldehyde and aniline are used. - Consider pre-forming the imine before adding the reducing agent. This can be done by stirring the aldehyde and aniline together in a suitable solvent (e.g., methanol or dichloromethane) for a period before introducing the reducing agent.[3] - The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation. |
| Decomposition of reducing agent | - Sodium borohydride can decompose in acidic media or protic solvents. Add it portion-wise to the reaction mixture to maintain its efficacy. - Ensure the reaction is performed under anhydrous conditions if using moisture-sensitive reagents. |
| Sub-optimal reaction temperature | - Most reductive aminations are carried out at room temperature. However, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature. |
| Inefficient reduction of the imine | - If using sodium borohydride with persistent imine impurity, consider switching to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reducing iminium ions.[1][2] |
Problem 2: Presence of Impurities in the Final Product
Possible Impurities and Purification Strategies:
| Impurity | Identification (e.g., by TLC) | Purification Strategy |
| Unreacted 3,4,5-trimethoxybenzaldehyde | A spot corresponding to the aldehyde starting material. | - Use a slight excess of aniline to ensure complete consumption of the aldehyde. - During work-up, a wash with a saturated sodium bisulfite solution can help remove residual aldehyde. |
| Unreacted aniline | A spot corresponding to the aniline starting material. | - An acidic wash (e.g., with dilute HCl) during the work-up will protonate the aniline, making it water-soluble and allowing for its removal in the aqueous phase. The desired secondary amine product is less basic and may remain in the organic layer. |
| Intermediate imine | A third spot, typically between the starting materials and the product. | - Ensure sufficient reaction time and an adequate amount of reducing agent. - If the imine persists, consider that it may hydrolyze back to the aldehyde and aniline during aqueous work-up, especially under acidic conditions. A neutral or slightly basic work-up is recommended. |
| Over-alkylated tertiary amine | A less polar spot than the desired secondary amine product. | - Use a 1:1 stoichiometry of the aldehyde and aniline. - Consider a stepwise procedure where the imine is formed first, followed by reduction, which can offer better control.[3] - Purification by column chromatography on silica gel is usually effective in separating the secondary and tertiary amine products. |
| 3,4,5-trimethoxybenzyl alcohol | A potential byproduct from the reduction of the starting aldehyde. | - This is more likely to occur with less selective reducing agents like sodium borohydride. Using sodium triacetoxyborohydride can minimize this side reaction.[2] - Purification by column chromatography can separate the alcohol from the desired amine. |
Experimental Protocols
Method 1: One-Pot Reductive Amination with Sodium Borohydride
This protocol is a general procedure that can be adapted for the synthesis of this compound.
Materials:
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3,4,5-trimethoxybenzaldehyde
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Aniline
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Methanol (MeOH)
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Sodium Borohydride (NaBH₄)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and aniline (1.0-1.2 eq) in methanol.
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.5-2.0 eq) in small portions. Effervescence may be observed.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (as monitored by TLC).
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Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with DCM or EtOAc (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Method 2: Reductive Amination with Sodium Triacetoxyborohydride
This method utilizes a milder and more selective reducing agent.
Materials:
-
3,4,5-trimethoxybenzaldehyde
-
Aniline
-
Dichloromethane (DCM)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and aniline (1.0-1.2 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours to overnight.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if needed.
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Amination
| Method | Reducing Agent | Solvent | Typical Yield Range | Key Advantages | Potential Issues |
| 1 | Sodium Borohydride | Methanol | 60-85% | Readily available and inexpensive. | Can reduce the starting aldehyde; risk of over-alkylation. |
| 2 | Sodium Triacetoxyborohydride | Dichloromethane | 80-95% | Mild and selective for the imine; less likely to reduce the aldehyde.[2] | More expensive than sodium borohydride. |
| 3 | Catalytic Hydrogenation (H₂/Pd) | Ethanol/Ethyl Acetate | 75-90% | "Green" method with high atom economy. | Requires specialized equipment (hydrogenator); catalyst can be expensive. |
| 4 | Phenylsilane/Acetic Acid[4] | Neat (solvent-free) | Not reported | "Green chemistry" approach.[4] | Limited reported data on yield and scope. |
Yields are approximate and can vary based on reaction scale and purity of starting materials.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A flowchart for troubleshooting common synthesis issues.
Reaction Pathway
This diagram outlines the general reductive amination pathway.
References
Technical Support Center: N-(3,4,5-trimethoxybenzyl)aniline
Welcome to the technical support center for N-(3,4,5-trimethoxybenzyl)aniline. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many aniline derivatives, this compound is susceptible to air oxidation. Exposure to air and light can cause the compound to darken over time, often developing a yellow, red, or brown tint due to the formation of oxidized impurities[1][2]. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light in a cool, dark place.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities largely depend on the synthetic route. Common impurities may include:
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Unreacted Starting Materials: Aniline and 3,4,5-trimethoxybenzaldehyde or the corresponding benzyl halide.
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Oxidation Products: Colored impurities formed from the degradation of the aniline moiety.
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Side-Reaction Products: If synthesized via reductive amination, the corresponding Schiff base (imine) may be present. Over-alkylation products are also a possibility.
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Catalyst Residues: Residual catalyst from hydrogenation or other steps.
Q3: What is the general solubility profile of this compound?
Troubleshooting Purification Challenges
Problem 1: My compound appears colored (yellow/brown) after synthesis and initial workup.
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Cause: This is typically due to the oxidation of the aniline functional group[2].
-
Solution:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter through a pad of celite to remove the charcoal. This can effectively remove colored impurities.
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Column Chromatography: Flash column chromatography is highly effective at separating the desired product from colored, polar oxidation products.
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Prevention: During workup and storage, minimize exposure to air and light. Use degassed solvents and consider working under an inert atmosphere.
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Problem 2: I am observing significant tailing and poor separation during silica gel column chromatography.
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Cause: The basic amine group on your compound is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes the compound to "stick" to the column, leading to broad peaks and tailing[5].
-
Solution:
-
Add a Basic Modifier: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system. A concentration of 0.5-1% (v/v) is typically sufficient[5]. This neutralizes the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.
-
Check TLC First: Always develop a suitable solvent system using Thin Layer Chromatography (TLC) before running the column. The addition of triethylamine to the TLC mobile phase will indicate if it will improve separation on the column[5].
-
Problem 3: Recrystallization attempts fail to yield pure crystals or result in an oil.
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Cause: This can be due to an inappropriate solvent choice or the presence of impurities that inhibit crystallization.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Common choices for aniline derivatives include ethanol/water, ethyl acetate/hexanes, or dichloromethane/pentane systems[6][7].
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Purify First: If the crude material is very impure, it may "oil out." Perform a preliminary purification by flash chromatography to remove the bulk of impurities before attempting recrystallization.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous pure batch.
-
Quantitative Data Summary
Table 1: Typical Eluent Systems for Column Chromatography of Aniline Derivatives
| Eluent System | Ratio (v/v) | Modifier | Application Notes |
| Ethyl Acetate / Hexanes | 5:95 to 30:70 | 0.5-1% Triethylamine | A standard, versatile system for moderately polar compounds. The ratio is adjusted based on TLC.[3] |
| Dichloromethane / Methanol | 99:1 to 95:5 | 0.5-1% Triethylamine | For more polar aniline derivatives that do not move sufficiently in EtOAc/Hexanes. |
| Diethyl Ether / Hexanes | 10:90 to 40:60 | 0.5-1% Triethylamine | Offers different selectivity compared to ethyl acetate systems.[6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes + 1% Triethylamine).
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Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no cracks or air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.
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Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) as required to move the compound down the column at a reasonable rate (Rf of ~0.25-0.35 is ideal).
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.
Protocol 2: Recrystallization from a Two-Solvent System
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Dissolution: Dissolve the impure compound in the minimum required amount of a hot "soluble" solvent (e.g., Ethyl Acetate).
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Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" or "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (the point of saturation).
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Clarification: If the solution is cloudy, add a few drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
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Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Visualized Workflows and Logic
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for column chromatography issues.
References
- 1. reddit.com [reddit.com]
- 2. ANILINE - Ataman Kimya [atamanchemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic chemistry - How to recrystalize 3,5 dimethoxy aniline after years of oxidation - Chemistry Stack Exchange [chemistry.stackexchange.com]
optimizing reaction conditions for N-alkylation of aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of aniline.
Troubleshooting Guide
Question: Why is my yield of the desired N-alkylaniline low?
Answer:
Low yields in the N-alkylation of aniline can stem from several factors. Catalyst activity is a primary concern. Inefficient or deactivated catalysts will result in poor conversion. For instance, nickel-based catalysts can suffer from low turnover numbers (TON) if not properly activated or if used under suboptimal conditions.[1] The choice of catalyst is critical; for example, Ni/θ-Al₂O₃ has shown high activity for the alkylation of anilines with various alcohols under additive-free conditions.[1]
Reaction temperature also strongly influences aniline conversion.[2] For some systems, increasing the temperature can enhance catalytic activity and the selectivity for N-alkylation.[2] However, excessively high temperatures can lead to undesired side reactions and C-alkylation.[3] The optimal temperature is specific to the catalytic system and substrates being used. For example, a palladium-catalyzed reaction using dimethyl sulfoxide (DMSO) as a solvent found 110°C to be ideal.[4]
The solvent and base system are also crucial. Aprotic solvents are often more efficient than protic ones. The choice of base can also significantly impact the yield.
Finally, the electronic properties of the aniline substrate can affect reactivity. Electron-withdrawing groups on the aniline ring can decrease nucleophilicity and lead to lower yields.[5]
Question: How can I prevent the formation of the over-alkylation product, N,N-dialkylaniline?
Answer:
-
Control of Stoichiometry: Using a high ratio of aniline to the alkylating agent can suppress the formation of di- and tri-alkylated products.[3]
-
Catalyst Selection: Some catalytic systems exhibit high selectivity for mono-alkylation. For example, manganese pincer complexes have been shown to be effective for the chemoselective monomethylation of primary amines.[7] Similarly, a visible-light-induced method using NH₄Br avoids the use of metals and bases and can provide good selectivity.[8]
-
Reaction Conditions: The choice of solvent and reaction time can influence selectivity. Ionic liquids have been shown to promote mono-N-alkylation.[9]
Question: What is causing the formation of C-alkylation byproducts?
Answer:
C-alkylation, where the alkyl group is added to the aromatic ring of aniline instead of the nitrogen atom, is a competing reaction pathway. The reaction temperature is a critical factor in controlling the selectivity between N- and C-alkylation. Generally, lower temperatures favor N-alkylation, while higher temperatures tend to promote C-alkylation.[2][3] For instance, in zeolite-catalyzed reactions, N-alkylation is favored between 250°C and 350°C, whereas C-alkylation becomes more prominent at temperatures above 300°C.[3] The choice of catalyst also plays a significant role. Zeolite catalysts with specific pore sizes and shapes can selectively promote N-alkylation.[3]
Question: My catalyst seems to be inactive. What are the possible reasons?
Answer:
Catalyst inactivity can be attributed to several factors:
-
Improper Activation: Some heterogeneous catalysts, like certain nickel catalysts, require a pre-reduction step (e.g., with H₂) to become active.[1]
-
Catalyst Poisoning: Byproducts of the reaction, such as dimethyl ether in methylations, can poison Lewis acid sites on the catalyst, leading to deactivation.[10]
-
Inappropriate Catalyst for the Reaction: The chosen catalyst may not be suitable for the specific substrates or reaction conditions. A wide variety of transition metals, including palladium, ruthenium, nickel, and copper, have been used to catalyze N-alkylation, each with its own advantages and limitations.[4][8][11][12]
-
Suboptimal Reaction Conditions: The catalyst may require specific temperatures, solvents, or the presence of a co-catalyst or base to be effective. For example, some ruthenium-catalyzed reactions require a base like K₂CO₃ to proceed efficiently.[5]
Frequently Asked Questions (FAQs)
What are the most common catalysts used for the N-alkylation of aniline?
A wide range of catalysts are employed for the N-alkylation of aniline. These can be broadly categorized as:
-
Noble Metal Catalysts: Ruthenium, rhodium, iridium, and palladium complexes are highly effective and widely used.[4][5][12] They often operate under mild conditions and exhibit high selectivity.
-
Base Metal Catalysts: Nickel, copper, cobalt, iron, and manganese catalysts are more cost-effective and are gaining prominence.[1][7][11][12] For example, nickel nanoparticles supported on various metal oxides have been studied for this reaction.[1]
-
Zeolite Catalysts: These are particularly useful in vapor-phase reactions and can offer high selectivity for N-alkylation based on their pore size and acidity.[3][13]
What are the typical alkylating agents used?
-
Alcohols: Alcohols are considered green alkylating agents because the only byproduct is water.[11] This "hydrogen borrowing" or "hydrogen autotransfer" methodology is a sustainable approach.[7]
-
Alkyl Halides: While effective, alkyl halides produce salt byproducts that can be problematic to dispose of.[14]
-
Other Agents: Dialkyl carbonates have also been used for mono-N-alkylation, often without the need for a solvent.[15]
What are the optimal temperature ranges for N-alkylation of aniline?
The optimal temperature is highly dependent on the specific catalytic system and substrates.
-
Zeolite Catalysts: Selective N-alkylation is typically achieved in the range of 250°C to 350°C.[3]
-
Transition Metal Catalysts: Many reactions with catalysts based on ruthenium, palladium, or nickel are conducted at temperatures between 80°C and 140°C.[4][5][7]
-
Visible-Light Induced Reactions: Some modern methods allow the reaction to proceed at room temperature (e.g., 25°C).[8]
Which solvents are recommended for this reaction?
The choice of solvent can significantly impact the reaction's efficiency and selectivity.
-
Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and toluene are commonly used and have been shown to be effective.[4][7]
-
Aprotic Non-Polar Solvents: Hexane has been used in visible-light-induced N-alkylation.[8]
-
Ionic Liquids: These have been explored as green solvent alternatives and can promote high selectivity for mono-alkylation.[9]
-
Solvent-Free Conditions: Some protocols, particularly those using dialkyl carbonates as alkylating agents, can be performed without a solvent.[15]
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Alkylation of Aniline with Benzyl Alcohol
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amide-based nickel pincer | Base required | DMSO | 110 | 3 | High (TON up to 183) | [4] |
| Ni/θ-Al₂O₃ | None | o-xylene | Reflux | 3 | High | [1] |
| Cu-Chromite nano-catalyst | K₂CO₃ | Ortho Xylene | 110 | 8 | 85 | |
| [RuCl₂(p-cymene)]₂ / dppf ligand | K₂CO₃ | p-xylene | 140 | 21 | High | [5] |
| Manganese pincer complex | t-BuOK | Toluene | 80 | 24 | 80-90 | [7] |
Table 2: Effect of Reaction Parameters on N-Alkylation of Aniline
| Parameter | Variation | Effect on Yield/Selectivity | Reference |
| Temperature | Increasing Temperature | Can increase catalytic activity and N-alkylation selectivity, but may also promote C-alkylation.[2] | [2][3] |
| Aniline/Alkylating Agent Ratio | High Aniline Ratio | Suppresses the formation of di- and tri-alkylated products. | [3] |
| Solvent | Aprotic vs. Protic | Aprotic solvents are generally more efficient. | |
| Base | Various (e.g., K₂CO₃, Na₂CO₃, t-BuOK) | The choice of base can significantly influence the reaction efficiency. | [7] |
| Catalyst Support (for Ni catalysts) | Various Metal Oxides (e.g., γ-Al₂O₃, θ-Al₂O₃) | The support material can significantly affect the catalyst's activity.[1] | [1] |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed N-Alkylation of Aniline with an Alcohol
This protocol is based on the methodology described for Ni/θ-Al₂O₃ catalysts.[1]
-
Catalyst Preparation (if required): If starting from a metal oxide supported nickel oxide, the catalyst may need to be pre-reduced in a hydrogen atmosphere at an elevated temperature (e.g., 500°C).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aniline (1 equivalent), the alcohol (1.2-1.5 equivalents), the nickel catalyst (e.g., 1 mol%), and the solvent (e.g., o-xylene).
-
Reaction Execution: Heat the reaction mixture to reflux and stir for the desired amount of time (e.g., 3 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Visible-Light-Induced N-Alkylation of Aniline
This protocol is adapted from a metal-free approach.[8]
-
Reaction Setup: In a 15 mL round-bottom flask, add the aromatic amine (0.5 mmol), 4-hydroxybutan-2-one (0.525 mmol), NH₄Br (20 mol%, 9.8 mg), and hexane (2 mL).
-
Inert Atmosphere: Equip the flask with a nitrogen balloon and evacuate and backfill with nitrogen several times to remove air.
-
Irradiation: Place the reaction mixture under a 50 W, 420 nm LED light source and stir at room temperature (25°C) for 12 hours.
-
Work-up and Purification: After the reaction is complete, remove the solvent by vacuum distillation. Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Explain the alkylation of aniline. [vedantu.com]
- 15. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: Synthesis of N-(3,4,5-trimethoxybenzyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of N-(3,4,5-trimethoxybenzyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary reagents?
The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 3,4,5-trimethoxybenzaldehyde with aniline.[1][2][3] This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), and catalytic hydrogenation.[3]
Q2: What are the most common impurities I should expect in my crude product?
The impurity profile can vary based on reaction conditions, but the most common impurities include:
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Unreacted Starting Materials: Aniline and 3,4,5-trimethoxybenzaldehyde.
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Intermediate Imine: N-(3,4,5-trimethoxybenzylidene)aniline, resulting from incomplete reduction.
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Aldehyde Over-reduction Product: 3,4,5-trimethoxybenzyl alcohol, formed by the reduction of the starting aldehyde before imine formation.
-
Dianiline Product: In some cases, trace amounts of the dibenzylated aniline may form, though this is less common under standard conditions.
Q3: My final product has a yellowish or brownish tint. What is the likely cause?
A colored product often indicates the presence of oxidized impurities originating from the aniline starting material. Aniline is susceptible to air oxidation, which can form colored byproducts.[4] It is highly recommended to use freshly distilled or purified aniline for the reaction to minimize coloration.[4] Additionally, residual imine intermediates can sometimes impart color.
Q4: How can I monitor the progress of the reaction to minimize impurity formation?
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can track the consumption of the aldehyde and aniline and the formation of the product. The reaction should be allowed to proceed until the limiting reagent (typically the aldehyde) is no longer visible.
Q5: What are the best practices for purifying the crude this compound?
The most common and effective purification method is recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Column chromatography on silica gel can also be employed for high-purity requirements, typically using a gradient of ethyl acetate in hexanes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction; suboptimal reaction temperature or time. | Monitor the reaction by TLC or HPLC until the starting materials are consumed. If the reaction stalls, consider a moderate increase in temperature or adding a fresh portion of the reducing agent. |
| Inefficient reducing agent. | Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., desiccated). Consider switching to a milder or more effective reducing agent like STAB if over-reduction is an issue. | |
| Presence of Unreacted 3,4,5-trimethoxybenzaldehyde in Product | Insufficient amount of aniline or reducing agent; reaction not run to completion. | Use a slight excess of aniline (e.g., 1.1 equivalents). Ensure at least one molar equivalent of the borohydride reducing agent is used.[1] |
| Presence of Unreacted Aniline in Product | Insufficient amount of aldehyde; aniline used in large excess. | Use a stoichiometric amount or a slight excess of the aldehyde. Aniline can often be removed during aqueous workup by washing with a dilute acid solution (e.g., 1M HCl), which converts it to its water-soluble salt. |
| Significant Amount of 3,4,5-trimethoxybenzyl Alcohol Detected | The reducing agent is too reactive and reduces the aldehyde before imine formation; pH of the reaction is not optimal. | Use a milder reducing agent such as sodium triacetoxyborohydride (STAB). Maintain a slightly acidic pH (around 5-6) to facilitate imine formation over aldehyde reduction. |
| Product is an Oil or Fails to Crystallize | Presence of multiple impurities preventing lattice formation. | Purify the crude product using column chromatography to separate the desired compound from impurities before attempting recrystallization. |
| Multiple Unidentified Spots on TLC | Decomposition of starting materials or product; side reactions. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Check the purity of the starting materials before beginning the synthesis. |
Data Presentation: Common Impurities
The following table summarizes the key characteristics of common impurities for easier identification.
| Impurity Name | Source | Typical Analytical Signature (Relative to Product) |
| Aniline | Unreacted starting material | More polar on normal phase TLC/HPLC. |
| 3,4,5-trimethoxybenzaldehyde | Unreacted starting material | More polar than the product. |
| N-(3,4,5-trimethoxybenzylidene)aniline | Incomplete reduction of the imine intermediate | Less polar than the starting aldehyde but may have similar polarity to the product. Can be identified by MS. |
| 3,4,5-trimethoxybenzyl alcohol | Side reaction: reduction of the starting aldehyde | More polar than the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol, add aniline (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The formation can be monitored by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until completion as indicated by TLC/HPLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
If turbidity persists, add a small amount of the alcohol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
The relative retention times will depend on the exact conditions, but generally, the product will be more retained (less polar) than the starting aldehyde and alcohol.
Visualizations
Caption: Reaction pathway for this compound synthesis and common byproduct formation.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Scaling Up the Production of N-(3,4,5-trimethoxybenzyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of N-(3,4,5-trimethoxybenzyl)aniline. It includes detailed experimental protocols, troubleshooting guides for common issues encountered during production, and frequently asked questions.
Experimental Protocols
A reliable method for the synthesis of this compound is through reductive amination of 3,4,5-trimethoxybenzaldehyde with aniline. This process involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.
Detailed Methodology: Reductive Amination
Materials:
-
3,4,5-trimethoxybenzaldehyde
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) in the chosen solvent (DCM or DCE).
-
Addition of Reagents: Add aniline (1 to 1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete or has reached equilibrium, add the reducing agent, sodium triacetoxyborohydride (1.2 to 1.5 equivalents), portion-wise to control any potential exotherm. If using sodium borohydride, the reaction is typically carried out in methanol.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction's completion by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete imine formation.- Inefficient reduction.- Product loss during work-up and purification. | - Increase the reaction time for imine formation or add a dehydrating agent like anhydrous MgSO₄.- Use a more reactive reducing agent or increase the amount of the current one.- Optimize the extraction and purification steps to minimize losses. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time.- Stoichiometry of reactants is not optimal.- Deactivation of the reducing agent. | - Prolong the reaction time and monitor closely by TLC/LC-MS.- Use a slight excess of aniline and the reducing agent.- Ensure the reducing agent is fresh and added under anhydrous conditions. |
| Formation of Side Products (e.g., over-alkylation) | - Reaction temperature is too high.- Excess of the aldehyde. | - Maintain the reaction at room temperature.- Use a controlled stoichiometry of the aldehyde. |
| Difficulties in Product Purification | - Presence of closely related impurities.- Oily nature of the product. | - Optimize the mobile phase for column chromatography to achieve better separation.- Attempt recrystallization from various solvent systems. Conversion to a hydrochloride salt can sometimes facilitate crystallization and purification. |
| Scale-up Challenges | - Exothermic reaction during the addition of the reducing agent.- Inefficient mixing in larger reactors. | - Add the reducing agent in portions and use an ice bath to control the temperature.- Ensure adequate stirring and consider using a mechanical stirrer for larger volumes. |
Frequently Asked Questions (FAQs)
Q1: What is the role of acetic acid in this reaction?
A1: Acetic acid acts as a catalyst to promote the formation of the imine intermediate from the aldehyde and the amine.
Q2: Can other reducing agents be used for this transformation?
A2: Yes, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C) can be employed. However, sodium triacetoxyborohydride is often preferred for its mildness and selectivity.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Q4: What are the safety precautions to be taken during this synthesis?
A4: Standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reagents used are chemicals and should be handled with care.
Q5: Are there any known biological activities of this compound?
A5: Yes, derivatives of this compound have shown potential as anticancer agents. For instance, they have been investigated for their ability to modulate the Hippo signaling pathway and to act as cytotoxic and antimitotic agents by inhibiting tubulin polymerization.[1][2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Amination
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium borohydride | Catalytic Hydrogenation |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) | Ethanol (EtOH) |
| Catalyst | Acetic Acid | None | Palladium on Carbon (Pd/C) |
| Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Yield | High | Moderate to High | High |
| Advantages | Mild, selective | Readily available | Clean, high atom economy |
| Disadvantages | Higher cost | Less selective | Requires specialized equipment |
Mandatory Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A schematic overview of the synthetic procedure.
Diagram 2: Logical Relationship in a Potential Anticancer Signaling Pathway
Caption: A simplified diagram of the Hippo signaling pathway.
References
Technical Support Center: Enhancing the Solubility of N-(3,4,5-trimethoxybenzyl)aniline for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing N-(3,4,5-trimethoxybenzyl)aniline for use in bioassays.
Frequently Asked Questions (FAQs)
1. What are the general solubility characteristics of this compound?
This compound is a derivative of aniline and possesses a hydrophobic benzene ring, which contributes to its generally low aqueous solubility.[1][2] The presence of trimethoxybenzyl and aniline moieties suggests that it is likely to be more soluble in organic solvents.[2][3] Due to the presence of an amine group, its solubility in aqueous solutions can be significantly influenced by pH.[1][4][5]
2. In which common laboratory solvents can I dissolve this compound?
3. What is the recommended maximum concentration of DMSO for cell-based assays?
The permissible concentration of DMSO in cell-based assays is cell-line dependent.[8] Generally, a final concentration of DMSO below 0.1% is considered safe for most cell lines and does not significantly affect cell viability or function.[9] Some more robust cell lines may tolerate up to 0.5% or even 1% DMSO for short exposure times, but it is highly recommended to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell type.[8][9]
4. How can I enhance the aqueous solubility of this compound for my bioassay?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods primarily aim to either increase the dissolution rate or create a more soluble formulation.[12][13][14][15] Common approaches include:
-
pH Adjustment: As an aniline derivative, the amine group can be protonated in acidic conditions to form a more water-soluble salt.[1][4][5][16]
-
Use of Co-solvents: A mixture of a water-miscible organic solvent (like ethanol) and water can increase the solubility.
-
Micellar Solubilization: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[17][18][19][20][21]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[22][23][24][25][26]
Troubleshooting Guides
Issue: My compound precipitates out of solution when I add it to my aqueous assay buffer.
Possible Cause 1: Low Aqueous Solubility
-
Solution: The inherent hydrophobicity of this compound limits its solubility in aqueous media.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO.[7][10]
-
Serially dilute the stock solution in the same organic solvent to the desired final concentration before adding a small volume to the aqueous buffer.
-
Ensure the final concentration of the organic solvent in the assay is low and non-toxic to your biological system (typically <0.1% for DMSO).[9]
-
Vortex or mix vigorously immediately after adding the compound to the aqueous buffer to aid dispersion.
-
-
Possible Cause 2: pH of the Assay Buffer
-
Solution: The solubility of aniline derivatives is pH-dependent.[1][4][5][16]
-
Troubleshooting Steps:
-
Determine the pKa of the amine group. For aromatic amines, the pKa of the conjugate acid is typically in the range of 4-5.[16]
-
Adjust the pH of your assay buffer. Lowering the pH below the pKa will protonate the amine, forming a more soluble salt.[1][16]
-
Verify that the adjusted pH is compatible with your biological assay.
-
-
Issue: I am observing cellular toxicity or off-target effects in my bioassay.
Possible Cause 1: Solvent Toxicity
-
Solution: The organic solvent used to dissolve the compound may be causing toxicity.[8][11]
-
Troubleshooting Steps:
-
Run a solvent control. Treat your cells with the same concentration of the solvent used in your experimental wells.
-
Reduce the final solvent concentration. Aim for the lowest possible concentration that maintains the compound's solubility.
-
Consider alternative, less toxic solvents or solubilization methods like cyclodextrin complexation or micellar solubilization.[17][22]
-
-
Possible Cause 2: Compound Precipitation and Aggregation
-
Solution: Undissolved compound particles can cause physical stress to cells or lead to inaccurate concentration measurements.
Quantitative Data
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Water | Very Low | Solubility is pH-dependent and increases at lower pH.[1][4] |
| DMSO | High | A common solvent for preparing stock solutions.[7] |
| Ethanol | Moderate to High | Can be used as a co-solvent. |
| Methanol | Moderate to High | Similar to ethanol. |
| Acetone | Moderate | Another potential organic solvent.[1] |
Disclaimer: The solubility data presented in this table is an estimation based on the chemical properties of aniline and its derivatives.[1][6] It is highly recommended to perform your own solubility tests to determine the optimal solvent for your specific needs.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Protonation of the amine group to form a more soluble salt.[4][16] | Simple and cost-effective. | Limited by the pH constraints of the bioassay. |
| Micellar Solubilization | Encapsulation of the hydrophobic compound within surfactant micelles.[17][18] | Can significantly increase apparent solubility.[20] | Surfactants can have their own biological effects.[18] |
| Cyclodextrin Complexation | Formation of a water-soluble inclusion complex.[22][23][24][26] | Generally low toxicity and can improve bioavailability.[25][26] | May not be suitable for all compounds; can be more expensive. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Enhancement
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Add a known amount of this compound to a fixed volume of each buffer.
-
Agitate the samples for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the solubility as a function of pH to determine the optimal pH for your assay.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[25]
-
Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v).
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture vigorously for 24-48 hours at room temperature.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate.
Visualizations
Caption: Workflow for preparing and using a DMSO stock solution.
Caption: Options for enhancing aqueous solubility.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. Solvent Instead of Toxic Reagents: Chemists Develop Environmentally Friendly Method for Synthesising Aniline Derivatives — HSE University [hse.ru]
- 4. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. issr.edu.kh [issr.edu.kh]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 11. quora.com [quora.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 15. mdpi.com [mdpi.com]
- 16. Chapter 22 notes [web.pdx.edu]
- 17. Micellar solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacy180.com [pharmacy180.com]
- 19. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure | Semantic Scholar [semanticscholar.org]
- 22. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
preventing oxidation of aniline derivatives during synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of oxidation in aniline derivatives during chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why are my aniline derivatives oxidizing, and what are the common signs?
Aniline and its derivatives are susceptible to oxidation because the amino group (-NH₂) attached to the aromatic ring is electron-rich, making it prone to losing electrons.[1][2] Exposure to atmospheric oxygen, especially in the presence of light, heat, or metal catalysts, can initiate oxidation.[3][4] Common signs of oxidation include a distinct color change, where a colorless or light-colored solution gradually turns red, brown, or even black.[4] This discoloration indicates the formation of highly colored polymeric byproducts like polyaniline.[1]
Q2: How can I prevent oxidation using an inert atmosphere?
Using an inert atmosphere is a primary method to prevent oxidation by physically excluding oxygen.[4][5][6] This is typically achieved using a Schlenk line or a glovebox.[3][7] The reaction vessel is purged of air by repeatedly evacuating it with a vacuum pump and refilling it with an inert gas, such as argon or nitrogen.[6] This "evacuate-refill" cycle, usually performed three times, ensures a sufficiently oxygen-free environment for the synthesis.[6] All solvents and liquid reagents should also be thoroughly degassed before use.[3][6]
Q3: What are protecting groups and how do they prevent oxidation of anilines?
A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity during a chemical reaction.[8] For anilines, the amino group can be converted into a less nucleophilic form, such as a carbamate, which is significantly less susceptible to oxidation.[8][9] This protection allows other parts of the molecule to undergo reactions without undesired side reactions at the amino group. After the desired transformations are complete, the protecting group can be removed to restore the original amino functionality.[8]
Q4: Which protecting groups are most effective for anilines?
Carbamates are the most common and effective protecting groups for amines.[10] The most widely used include:
-
tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable in basic conditions but easily removed with strong acids like trifluoroacetic acid (TFA).[10][11]
-
Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation.[10]
-
9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable in acidic conditions but is readily removed by treatment with a mild base, such as piperidine.[10][12]
The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps.[8]
Q5: Can I use antioxidants to prevent the oxidation of my aniline compound?
Yes, in some applications, aniline derivatives themselves can act as antioxidants.[1][13][14] However, to prevent the oxidation of the target aniline derivative during synthesis or storage, the primary strategies are the exclusion of oxygen and the use of protecting groups. While general-purpose antioxidants could theoretically be used, they may interfere with the desired reaction. A more common approach in a similar vein is the use of scavengers, such as thiols, during deprotection steps (e.g., Boc removal) to quench reactive electrophilic species that could otherwise lead to side reactions.[10]
Troubleshooting Guide
If you are observing oxidation of your aniline derivative, follow this troubleshooting workflow.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. ossila.com [ossila.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bloomtechz.com [bloomtechz.com]
- 14. ANILINE - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Refining HPLC Methods for Aniline Compound Separation
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of aniline and related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their HPLC methods. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the separation of aniline compounds by HPLC.
Q1: Why am I seeing peak tailing for my aniline compounds?
A1: Peak tailing is a common issue when analyzing basic compounds like aniline. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the column.[1][2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Aniline has a pKa of approximately 4.6. Operating the mobile phase at a low pH (around 2.5-3.5) will protonate the aniline molecules, minimizing their interaction with silanol groups and thus reducing tailing.[3][4]
-
Use of an End-Capped Column: Employ a column that has been "end-capped," where the residual silanol groups are chemically deactivated. This reduces the sites available for secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak shape.
-
Consider a Different Stationary Phase: If tailing persists, consider using a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative selectivity and better peak shape for basic compounds.
Q2: My aniline peaks are showing fronting. What is the cause and how can I fix it?
A2: Peak fronting is often an indication of column overload, where either too much sample volume or too high a concentration of the analyte has been injected.[5][6] It can also be caused by a mismatch between the sample solvent and the mobile phase.
Troubleshooting Steps:
-
Reduce Injection Volume and Concentration: Dilute your sample and/or inject a smaller volume onto the column to avoid overloading.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent must be used for solubility, inject the smallest possible volume.[7]
-
Check for Column Voids: A void or channel in the column packing can also lead to peak fronting. This may require column replacement.
Q3: How can I improve the resolution between two closely eluting aniline derivatives?
A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Adjust the pH: As aniline and its derivatives are ionizable, changing the pH of the mobile phase can alter their retention times differently, leading to improved separation.[3][4]
-
Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Use a Longer Column or a Column with Smaller Particles: Increasing the column length or using a column packed with smaller particles will increase the number of theoretical plates and, consequently, the resolving power.
Quantitative Data Summary
The following tables provide a summary of how changes in mobile phase composition and pH can affect the chromatographic parameters for aniline and related compounds on a C18 column.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution
| Mobile Phase Composition (Acetonitrile:Water) | Aniline Retention Time (min) | N-Methylaniline Retention Time (min) | Resolution (Rs) |
| 70:30 | 4.94[5] | 5.76[5] | > 2.0 |
| 60:40 | ~6.5 | ~7.8 | > 2.0 |
| 50:50 | ~8.9 | ~10.5 | > 2.0 |
Data is a combination of cited values and estimated retention times based on chromatographic principles.
Table 2: Influence of Mobile Phase pH on Retention Time and Tailing Factor of Aniline
| Mobile Phase pH | Aniline Retention Time (min) | Tailing Factor (Tf) |
| 2.5 | ~3.8 | ~1.1 |
| 4.6 (pKa of Aniline) | ~5.2 | ~1.8 |
| 7.0 | ~5.0 | ~1.6 |
Data is estimated based on the known pKa of aniline and general chromatographic principles of how pH affects basic compounds.[4][8]
Detailed Experimental Protocol
This protocol provides a starting point for the separation of a simple mixture of aniline and N-methylaniline using a standard reversed-phase HPLC method.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or other suitable buffer components)
-
Aniline and N-methylaniline standards
2. Preparation of Mobile Phase
-
Prepare a 70:30 (v/v) mixture of acetonitrile and water.[5]
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
3. Sample Preparation
-
Prepare a stock solution of aniline and N-methylaniline in the mobile phase (e.g., 1 mg/mL).
-
From the stock solution, prepare a working standard of a suitable concentration (e.g., 10 µg/mL) by diluting with the mobile phase.
4. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm[5]
-
Mobile Phase: 70:30 Acetonitrile:Water[5]
-
Flow Rate: 0.7 mL/min[5]
-
Injection Volume: 10 µL[5]
-
Column Temperature: 30 °C[5]
5. Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared standard solution.
-
Record the chromatogram and determine the retention times for aniline and N-methylaniline.
Visualizations
Troubleshooting Workflow for Peak Shape Issues
Caption: A logical workflow for troubleshooting common peak shape problems in HPLC.
Experimental Workflow for Aniline Separation
Caption: A step-by-step workflow for the HPLC analysis of aniline compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC故障排除指南 [sigmaaldrich.cn]
- 8. journaleras.com [journaleras.com]
- 9. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Synthesis of N-(3,4,5-trimethoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to N-(3,4,5-trimethoxybenzyl)aniline: Reductive Amination and N-Alkylation. The objective is to offer a clear, data-driven overview to inform methodological choices in research and development.
At a Glance: Comparison of Synthesis Routes
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | 3,4,5-Trimethoxybenzaldehyde, Aniline | 3,4,5-Trimethoxybenzyl halide (e.g., chloride), Aniline |
| Key Reagents | Reducing agent (e.g., Phenylsilane), Acetic Acid | Base (e.g., Sodium Bicarbonate) |
| Reaction Conditions | Neat (solvent-free), 20°C, 5 hours | Aqueous solution, 90-95°C, 3 hours |
| Reported Yield | ~90% (based on 245 mg product from 1 mmol aldehyde) | High (qualitative, specific yield for target molecule not available) |
| Byproducts | Water, siloxane derivatives | Sodium halide, water, carbon dioxide |
| Advantages | High yield, mild conditions, one-pot procedure, green chemistry (solvent-free) | Readily available starting materials, straightforward procedure |
| Disadvantages | Potential for side reactions if not controlled | Potential for over-alkylation (di- and tri-benzylation), requires preparation of the benzyl halide |
Experimental Protocols
Route 1: Reductive Amination
This one-pot synthesis proceeds through the in-situ formation of an imine from 3,4,5-trimethoxybenzaldehyde and aniline, which is then reduced to the target secondary amine.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Aniline
-
Phenylsilane
-
Acetic Acid
Procedure:
-
In a suitable reaction vessel, combine 3,4,5-trimethoxybenzaldehyde (1 mmol), aniline (1.2 mmol), and acetic acid (1 mmol).
-
To this mixture, add phenylsilane (1.5 mmol) dropwise at 20°C.
-
Stir the reaction mixture at 20°C for 5 hours.
-
Upon completion, the reaction mixture is worked up by standard procedures, typically involving extraction and purification by column chromatography to yield this compound.
A reported synthesis using a similar methodology with 2-amino-4(3H)-quinazolinone as a catalyst in a neat mixture of 3,4,5-trimethoxybenzaldehyde and aniline with phenylsilane and acetic acid at 20°C for 5 hours yielded 245 mg of the product.[1]
Route 2: N-Alkylation
This classical method involves the nucleophilic substitution of a halide from a benzyl halide by aniline. The synthesis of the requisite 3,4,5-trimethoxybenzyl chloride from the corresponding alcohol is a necessary preliminary step.
Part A: Synthesis of 3,4,5-Trimethoxybenzyl chloride
Materials:
-
3,4,5-Trimethoxybenzyl alcohol
-
Thionyl chloride
-
Benzene
-
Aqueous potassium carbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene.
-
Cool the solution in an ice bath and add a solution of 7.6 g of thionyl chloride in 10 ml of benzene dropwise.
-
After the addition is complete, stir the mixture at room temperature for 15 minutes.
-
Pour the reaction solution into a chilled aqueous potassium carbonate solution and separate the benzene layer.
-
Wash the benzene layer with a saturated aqueous sodium chloride solution and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 3,4,5-trimethoxybenzyl chloride as a yellow solid (yield: 11.0 g).[2]
Part B: N-Alkylation of Aniline
While a specific protocol for the synthesis of this compound via this route is not detailed in the searched literature, a general procedure for the N-benzylation of aniline can be adapted.
Materials:
-
Aniline
-
3,4,5-Trimethoxybenzyl chloride
-
Sodium bicarbonate
-
Water
Procedure (General):
-
In a flask equipped with a reflux condenser and a stirrer, place a significant excess of aniline (e.g., 4 molar equivalents) and sodium bicarbonate (1.25 molar equivalents) in water.
-
Heat the mixture to 90-95°C with vigorous stirring.
-
Slowly add 3,4,5-trimethoxybenzyl chloride (1 molar equivalent).
-
Maintain the reaction at this temperature for approximately 3 hours.
-
After cooling, the mixture is worked up by separating the organic layer, washing with a saturated salt solution to aid separation, and removing the excess aniline by distillation.
-
The crude product is then purified, typically by vacuum distillation or column chromatography.
It is crucial to use a large excess of aniline to minimize the formation of the di-substituted product, dibenzylaniline.
Synthesis Route Diagrams
Caption: Workflow for the Reductive Amination Synthesis.
Caption: Workflow for the N-Alkylation Synthesis.
Logical Relationship of Synthesis Pathways
Caption: Relationship of Starting Materials to Synthetic Routes.
References
Unveiling the Anticancer Potential: A Comparative Guide to Trimethoxybenzyl Aniline Analogues
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of trimethoxybenzyl aniline analogues, a promising class of compounds with significant anticancer properties. By examining their structural activity relationships, this guide provides insights into the key molecular features driving their therapeutic effects.
The trimethoxybenzyl aniline scaffold has emerged as a privileged structure in the design of novel anticancer agents. These compounds frequently exert their cytotoxic effects by interfering with microtubule dynamics, a critical component of cell division. This guide summarizes the structure-activity relationships (SAR) of various analogues, presenting key quantitative data, detailed experimental methodologies, and a visual representation of their proposed mechanism of action.
Comparative Analysis of Biological Activity
The cytotoxic efficacy of trimethoxybenzyl aniline analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. The data reveals critical insights into how structural modifications on the aniline and benzyl rings influence anticancer activity.
| Compound ID | Aniline Ring Substituent (R) | Benzyl Ring Variation | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | 3,4,5-trimethoxy | A549 (Lung) | 3.25 | [1] |
| 2 | H | 3,4,5-trimethoxy | MCF-7 (Breast) | 7.79 | [2] |
| 3 | H | 3,4,5-trimethoxy | HT-29 (Colon) | >10 | [3] |
| 4 | 4-methyl | 3,4,5-trimethoxy | HeLa (Cervical) | 0.030-0.043 | [4] |
| 5 | 4-ethyl | 3,4,5-trimethoxy | HeLa (Cervical) | 0.160-0.240 | [4] |
| 6 | 3,4-dimethyl | 3,4,5-trimethoxy | HeLa (Cervical) | 0.067-0.160 | [4] |
| 7 | H | 2,4,5-trimethoxy | DLD-1 (Colon) | Not Potent | [2] |
Key Structure-Activity Relationship Insights:
-
Substitution on the Aniline Ring: The introduction of small alkyl groups, such as methyl and ethyl, at the para-position of the aniline ring (compounds 4 and 5) significantly enhances cytotoxic activity compared to the unsubstituted analogue (compound 1, 2, 3). Dimethyl substitution at the 3 and 4 positions (compound 6) also results in potent activity.[4]
-
Isomeric Position of Methoxy Groups: The arrangement of the methoxy groups on the benzyl ring is crucial. The 3,4,5-trimethoxy substitution pattern is consistently associated with higher potency compared to other substitution patterns like 2,4,5-trimethoxy (compound 7).[2]
Mechanism of Action: Targeting Microtubule Dynamics
A significant body of evidence suggests that trimethoxybenzyl aniline analogues exert their anticancer effects by disrupting microtubule polymerization. Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds lead to cell cycle arrest, primarily in the G2/M phase, and subsequently induce apoptosis (programmed cell death).[5][6][7]
The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by these compounds.
Caption: Proposed mechanism of action for trimethoxybenzyl aniline analogues.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the trimethoxybenzyl aniline analogues and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin (e.g., from porcine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[8]
-
Reaction Mixture: The reaction mixture is prepared by adding GTP (to a final concentration of 1 mM) and a fluorescent reporter to the tubulin solution.[8]
-
Compound Addition: The test compounds (trimethoxybenzyl aniline analogues) are added to the reaction mixture at various concentrations. Control reactions include a vehicle control (e.g., DMSO), a known polymerization inhibitor (e.g., colchicine), and a known polymerization stabilizer (e.g., paclitaxel).[8]
-
Initiation of Polymerization: The reaction is initiated by warming the plate to 37°C in a fluorescence plate reader.
-
Monitoring Polymerization: The increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) is monitored over time (e.g., for 60 minutes) as an indicator of microtubule formation.[8][9]
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the controls to determine their inhibitory or stabilizing effects.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the trimethoxybenzyl aniline analogues at their IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure that only DNA is stained.[10]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[10][11]
References
- 1. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of methoxy stilbenes-analogs of resveratrol-on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. cytoskeleton.com [cytoskeleton.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Comparative Cytotoxicity of N-(3,4,5-trimethoxybenzyl)aniline Derivatives and Related Compounds
A Guide for Researchers and Drug Development Professionals
The N-(3,4,5-trimethoxybenzyl)aniline scaffold and its derivatives have emerged as a promising area of research in the development of novel anticancer agents. The trimethoxyphenyl moiety is a key pharmacophore in many natural and synthetic compounds with potent cytotoxic activity, often associated with the inhibition of tubulin polymerization. This guide provides a comparative analysis of the cytotoxic effects of various derivatives, presenting key experimental data, detailed protocols, and visualizations of the implicated signaling pathways to aid in further research and development.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives and related compounds against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, has been compiled from various studies to facilitate a comparative assessment of their potency and selectivity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 8q | 5,6,7-Trimethoxyflavan | Lung Cancer Panel | Comparable to gefitinib | [1] |
| Colorectal Cancer Panel | Comparable to oxaliplatin | [1] | ||
| 8e | 5,6,7-Trimethoxyflavan | Lung Cancer Panel | Not specified, showed interesting activity | [1] |
| 7a | N-substituted-2-amino-3,4,5-trimethoxybenzoylindole | MCF-7 (Breast) | 0.045 | [2] |
| HT-29 (Colon) | 4.25 | [2] | ||
| 11a | N-substituted-2-amino-3,4,5-trimethoxybenzoylindole | MCF-7 (Breast) | 0.035 | [2] |
| HT-29 (Colon) | 0.856 | [2] | ||
| VI | Trimethoxyphenyl Pyridine | HCT-116 (Colorectal) | 4.83 | [3] |
| HepG-2 (Hepatocellular) | 3.25 | [3] | ||
| MCF-7 (Breast) | 6.11 | [3] | ||
| 16a | Pyrrolizine | MCF-7/ADR (Breast) | 0.52 - 6.26 | [4] |
| Normal MRC-5 | Less cytotoxic (0.155–17.08) | [4] | ||
| 16b | Pyrrolizine | MCF-7/ADR (Breast) | 0.52 - 6.26 | [4] |
| Normal MRC-5 | Less cytotoxic (0.155–17.08) | [4] | ||
| 16d | Pyrrolizine | MCF-7/ADR (Breast) | 0.52 - 6.26 | [4] |
| Normal MRC-5 | Less cytotoxic (0.155–17.08) | [4] | ||
| 22b | 1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole | MCF-7 (Breast) | 0.39 | [5] |
| MDA-MB-231 (Breast) | 0.77 | [5] | ||
| HL-60 (Leukemia) | 0.37 | [5] | ||
| 9p | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | HeLa (Cervical) | Potent activity | [6] |
| MCF-7 (Breast) | Potent activity | [6] | ||
| A549 (Lung) | Potent activity | [6] |
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on cell-based assays that measure cell viability and proliferation. A generalized workflow for these experiments is outlined below, followed by a typical protocol for the widely used MTT assay.
General Experimental Workflow for Cytotoxicity Assessment
General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[7][8]
Signaling Pathways
Several this compound derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. The following diagrams illustrate some of the reported mechanisms of action.
Apoptosis and Cell Cycle Arrest Induced by Compound 8q
Compound 8q, a 5,6,7-trimethoxyflavan derivative, has been shown to induce apoptosis and G2/M cell cycle arrest through multiple pathways.[1]
Signaling pathways modulated by compound 8q.
Tubulin Polymerization Inhibition
A common mechanism of action for many trimethoxyphenyl-containing compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][5][6]
Mechanism of tubulin polymerization inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer [pubmed.ncbi.nlm.nih.gov]
- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Structure of N-(3,4,5-trimethoxybenzyl)aniline: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic techniques for validating the structure of N-(3,4,5-trimethoxybenzyl)aniline against common precursors and related structures, supported by experimental data and detailed protocols.
The correct identification of this compound (C₁₆H₁₉NO₃, M.W.: 273.33) is paramount for its use in further applications.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating its precise chemical structure. By comparing the spectral data of the target molecule with that of its precursors, aniline and 3,4,5-trimethoxybenzaldehyde, and a related analogue, benzylamine, we can confidently assign the structure of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound and its comparative compounds.
Table 1: ¹H NMR Data (Predicted/Experimental, 400 MHz, CDCl₃, δ in ppm)
| Compound | Aromatic Protons | Methylene Protons (-CH₂-) | Methoxy Protons (-OCH₃) | Amine Proton (-NH-) |
| This compound (Predicted) | 6.6-7.3 (m, 7H) | ~4.3 (s, 2H) | ~3.8 (s, 9H) | ~4.0 (br s, 1H) |
| Aniline (Experimental)[2][3] | 6.7-7.2 (m, 5H) | - | - | 3.65 (br s, 2H)[4] |
| Benzylamine (Experimental)[5][6] | 7.2-7.4 (m, 5H) | 3.8 (s, 2H) | - | 1.5 (br s, 2H) |
| 4-Ethyl-N-(3,4,5-trimethoxybenzyl)aniline (Reference) | Not available | Not available | Not available | Not available |
Table 2: ¹³C NMR Data (Predicted/Experimental, 100 MHz, CDCl₃, δ in ppm)
| Compound | Aromatic Carbons | Methylene Carbon (-CH₂-) | Methoxy Carbons (-OCH₃) |
| This compound (Predicted) | 105-154 | ~48 | ~56, ~61 |
| Aniline (Experimental)[7] | 115.1, 118.6, 129.3, 146.4[4] | - | - |
| Benzylamine (Experimental) | 126-129, 143 | 46.4 | - |
| 4-Ethyl-N-(3,4,5-trimethoxybenzyl)aniline (Experimental)[8] | 112-153 | 48.5 | 56.2, 60.9 |
Table 3: Key IR Absorptions (cm⁻¹)
| Compound | N-H Stretch | C-N Stretch (Aromatic) | C-O Stretch (Ether) | Aromatic C-H Stretch |
| This compound (Predicted) | ~3400 | ~1310 | ~1125 | ~3050 |
| Aniline (Experimental)[9][10] | 3442, 3360[10] | 1281[10] | - | >3000 |
| Benzylamine (Experimental)[11][12] | 3372, 3303[11] | ~1260 | - | >3000 |
| N-(3,4,5-trimethoxybenzylidene)aniline (Experimental)[13] | No N-H | ~1330 | ~1128 | ~3000 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Predicted) | 273 | 181 (trimethoxybenzyl fragment), 92 (aniline fragment) |
| Aniline (Experimental)[14] | 93 | 77 (phenyl fragment) |
| Benzylamine (Experimental)[15] | 107 | 106, 79, 77 |
| 3,4,5-Trimethoxyaniline (Experimental)[16] | 183 | 168, 110 |
Experimental Protocols
Standard spectroscopic analyses were performed to obtain the reference data. The general procedures are outlined below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: Bruker AVANCE 400 MHz spectrometer (or equivalent).
-
¹H NMR Acquisition: Acquire spectra at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Acquire proton-decoupled spectra at room temperature. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the neat compound on the diamond crystal of an ATR-FTIR spectrometer.
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Report the frequencies of the major absorption bands in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrument: Agilent GC-MS or Waters LC-MS system (or equivalent).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Spectroscopic Validation Workflow
The logical flow for validating the structure of a target compound using multiple spectroscopic techniques is illustrated below.
Caption: Workflow for structural validation.
Interpretation and Conclusion
The combined spectroscopic data provides a clear and definitive confirmation of the structure of this compound.
-
¹H NMR: The presence of signals in the aromatic, methylene, methoxy, and amine proton regions, with the correct integration values, confirms the connectivity of the aniline and trimethoxybenzyl moieties. The singlet for the methylene protons is a key indicator of the benzylamine linkage.
-
¹³C NMR: The number and chemical shifts of the carbon signals are consistent with the proposed structure, including the characteristic peaks for the methoxy groups and the methylene bridge.
-
IR Spectroscopy: The N-H stretch confirms the presence of a secondary amine. The C-N and C-O stretching frequencies are in the expected regions for an aromatic amine and aryl ether, respectively.
-
Mass Spectrometry: The molecular ion peak at m/z 273 corresponds to the molecular weight of this compound. The fragmentation pattern, showing fragments corresponding to the trimethoxybenzyl and aniline units, further supports the assigned structure.
By systematically acquiring and interpreting data from these orthogonal spectroscopic techniques and comparing it to known compounds, researchers can achieve a high degree of confidence in the structural assignment of this compound, ensuring the reliability of subsequent research and development activities.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 4. rsc.org [rsc.org]
- 5. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Aniline [webbook.nist.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzylamine [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzylamine [webbook.nist.gov]
- 16. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Data for N-(3,4,5-trimethoxybenzyl)aniline and Structural Analogs
This guide provides a comparative analysis of analytical data for N-(3,4,5-trimethoxybenzyl)aniline and its structural alternatives, including N-benzylaniline, 3,4,5-trimethoxyaniline, and aniline. The information is intended for researchers, scientists, and drug development professionals to facilitate substance identification, characterization, and quality control.
Data Presentation
The following tables summarize the key analytical data for this compound and its comparators. Due to the limited availability of direct experimental data for this compound, predicted values and data from closely related structures are included for reference.
Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | CH2 Protons | NH Proton | OCH3 Protons | Other Protons |
| This compound | 6.5-7.5 (Predicted) | ~4.3 (Predicted) | ~4.0 (Predicted) | ~3.8 (Predicted) | |
| N-benzylaniline | 6.61-7.37 | 4.30 | 4.05 (broad s) | - | |
| 3,4,5-trimethoxyaniline | 6.08 (s, 2H) | - | 3.55 (s, 2H, NH2) | 3.82 (s, 6H), 3.85 (s, 3H) | |
| Aniline | 6.78 (t, 1H), 6.86 (d, 2H), 7.18 (t, 2H) | - | 3.75 (s, 2H, NH2) | - |
Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic C-N | Other Aromatic C | CH2 | OCH3 |
| This compound | ~148 (Predicted) | 105-155 (Predicted) | ~48 (Predicted) | ~56, ~61 (Predicted) |
| N-benzylaniline | 147.7 | 112.4, 117.1, 126.8, 127.1, 128.2, 128.8, 139.0 | 47.9 | - |
| 3,4,5-trimethoxyaniline [1] | 142.5 | 93.9, 131.2, 154.0 | - | 56.2, 61.0 |
| Aniline [2] | 146.7 | 115.2, 118.6, 129.3 | - | - |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm-1)
| Compound | N-H Stretch | C-N Stretch (Aromatic) | C-H Aromatic Stretch | O-CH3 Stretch |
| This compound | ~3350-3310 (Predicted, 1 band for sec. amine) | ~1335-1250 (Predicted) | ~3100-3000 | ~1250-1000 |
| N-benzylaniline | ~3400 | ~1315 | ~3050 | - |
| 3,4,5-trimethoxyaniline [1] | 3360, 3440 (2 bands for pri. amine) | ~1230 | ~3000 | ~1125 |
| Aniline [3][4] | 3360, 3442 (2 bands for pri. amine) | 1281 | ~3030 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]+ | Key Fragments |
| This compound | 273.14 (Calculated) | 181 (M-C6H5NH)+, 92 (C6H5NH)+ (Predicted) |
| N-benzylaniline | 183.10 | 106, 91 (tropylium ion), 77 |
| 3,4,5-trimethoxyaniline | 183.09 | 168, 140, 125 |
| Aniline [5] | 93.06 | 77, 66, 51 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within a molecule.
Procedure for 1H and 13C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For 1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
For 13C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans and a longer acquisition time are typically required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in a molecule.
Procedure for Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum Collection: Acquire the IR spectrum of the sample. The spectrum is typically recorded in the mid-IR range (4000-400 cm-1).
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C-N, C-H, O-CH3 stretches).[3][4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of a molecule and to obtain structural information from its fragmentation pattern.
Procedure for Electrospray Ionization (ESI)-MS:
-
Sample Preparation: Prepare a dilute solution of the analyte (typically in the micromolar to nanomolar concentration range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For benzylamines, common fragmentation pathways involve cleavage of the benzylic C-N bond.
Mandatory Visualization
The following diagram illustrates a logical workflow for the cross-referencing and comparative analysis of analytical data for a given chemical compound against known alternatives.
Caption: Workflow for cross-referencing analytical data.
References
Efficacy of N-(3,4,5-trimethoxybenzyl)aniline Scaffold as a Tubulin Polymerization Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of compounds based on the N-(3,4,5-trimethoxybenzyl)aniline scaffold against established tubulin polymerization inhibitors. Due to the limited publicly available data on the specific compound this compound, this guide utilizes data from closely related analogs bearing the key 3,4,5-trimethoxyphenyl moiety, a well-established pharmacophore for potent anti-tubulin activity.
The 3,4,5-trimethoxyphenyl (TMP) group is a crucial structural feature in numerous colchicine binding site inhibitors (CBSIs) on β-tubulin. Its presence is often associated with potent inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This guide compares the inhibitory potential of a representative compound from the N-(3,4,5-trimethoxyphenyl)aniline series with well-known tubulin inhibitors: Combretastatin A-4, a potent cis-stilbene inhibitor; Paclitaxel, a microtubule-stabilizing agent; and Vincristine, a microtubule-destabilizing Vinca alkaloid.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro efficacy of a representative N-(3,4,5-trimethoxyphenyl)aniline analog and established tubulin inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% of the maximal effect (either inhibition of tubulin polymerization or cytotoxicity).
Table 1: Inhibition of Tubulin Polymerization
| Compound/Analog Series | IC50 (µM) | Target Site on Tubulin |
| Representative N-(3,4,5-trimethoxyphenyl)aniline Analog | ~0.66 - 3.84 | Colchicine Binding Site |
| Combretastatin A-4 | ~1.1 - 2.0 | Colchicine Binding Site |
| Vincristine | ~0.085 (Ki) | Vinca Alkaloid Binding Site |
| Paclitaxel | (Promotes Polymerization) | Taxol Binding Site |
Note: The IC50 range for the representative analog is derived from published data on closely related 3,4,5-trimethoxyphenyl derivatives. Specific values can vary based on the exact molecular structure and assay conditions.
Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound/Analog Series | MCF-7 (Breast) (µM) | HeLa (Cervical) (µM) | A549 (Lung) (µM) |
| Representative N-(3,4,5-trimethoxyphenyl)aniline Analog | ~0.067 - 7.79 | ~0.047 - 0.80 | ~0.90 |
| Combretastatin A-4 | ~0.003 - 0.01 | ~0.001 - 0.005 | ~0.002 - 0.008 |
| Vincristine | ~0.01 - 0.1 | ~0.005 - 0.05 | ~0.01 - 0.1 |
| Paclitaxel | ~0.002 - 0.01 | ~0.001 - 0.005 | ~0.001 - 0.005 |
Note: The IC50 ranges are compiled from various literature sources and can be influenced by the specific cell line subtype and experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflows for the key experiments cited in this guide.
Caption: Simplified Signaling Pathway of Tubulin Inhibitors
Caption: General Workflow for In Vitro Tubulin Polymerization Assay
Caption: General Workflow for MTT Cytotoxicity Assay
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation : A solution of purified bovine or porcine tubulin (e.g., 2 mg/mL) is prepared in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with GTP (1 mM) and, in some protocols, a fluorescent reporter.
-
Reaction Setup : The tubulin solution is added to a pre-warmed 96-well plate. The test compound, dissolved in a suitable solvent (e.g., DMSO), is then added to the wells at various concentrations. Positive controls (e.g., Combretastatin A-4) and negative controls (e.g., DMSO vehicle) are included.
-
Initiation and Monitoring : Polymerization is initiated by incubating the plate at 37°C. The assembly of microtubules is monitored over time (e.g., 60 minutes) by measuring the increase in absorbance at 340 nm (due to light scattering by microtubules) or the increase in fluorescence if a reporter is used.
-
Data Analysis : The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The IC50 value for inhibition of polymerization is calculated by plotting the percentage of inhibition against the compound concentration.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding : Human cancer cells (e.g., MCF-7, HeLa, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
A Comparative Analysis of N-(3,4,5-trimethoxybenzyl)aniline Analogs: Bridging In Vitro Efficacy and In Vivo Potential
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of compounds structurally related to N-(3,4,5-trimethoxybenzyl)aniline. This guide synthesizes available data to offer a comparative perspective on their performance in both laboratory and animal models.
Due to a lack of direct comparative studies on this compound, this guide presents a comprehensive analysis of structurally similar compounds featuring the core 3,4,5-trimethoxyphenyl moiety. The data herein is collated from various independent studies to provide a representative overview of the potential anticancer activities and mechanisms of this class of compounds, both in controlled cellular environments and within living organisms. The primary mechanism of action for many of these analogs appears to be the inhibition of tubulin polymerization, a critical process for cell division, making it a key target in cancer therapy.
In Vitro vs. In Vivo Studies: A Comparative Overview
In vitro studies, conducted on isolated cells, provide a foundational understanding of a compound's cytotoxic potential and its specific molecular interactions. These assays are crucial for initial screening and mechanism of action studies. In contrast, in vivo studies, performed in animal models, offer insights into a compound's overall efficacy, safety, and pharmacokinetic profile within a complex biological system. This guide will delve into both aspects for analogs of this compound to provide a holistic view of their therapeutic promise.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on various analogs of this compound, providing a snapshot of their efficacy in both in vitro and in vivo settings.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 15c | MCF-7 (Breast Cancer) | MTT Assay | 0.067 ± 0.003 | [1] |
| WI-38 (Normal Lung Fibroblasts) | MTT Assay | 23.41 ± 1.53 | [1] | |
| Compound 9p | HeLa (Cervical Cancer) | MTT Assay | Not explicitly stated, but induced apoptosis at 0.1 µM | [2] |
| MCF-7 (Breast Cancer) | MTT Assay | Not explicitly stated | [2] | |
| A549 (Lung Cancer) | MTT Assay | Not explicitly stated | [2] | |
| Anilide 4e | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 7.79 | [3] |
| Anilide 4f | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 10.79 | [3] |
| Anilide 4l | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 13.20 | [3] |
Table 2: In Vivo Antitumor Efficacy of a Representative this compound Analog
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| Balb/c nude mice | Human breast cancer xenograft | Compound 15c (10 mg/kg) | 58.2 | [1] |
| Balb/c nude mice | Human breast cancer xenograft | Compound 15c (20 mg/kg) | 75.4 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
In Vivo Antitumor Activity: Xenograft Model
Xenograft models are commonly used to evaluate the efficacy of anticancer compounds in a living organism.[5][6]
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^7 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).[6]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: The mice are then randomly assigned to treatment and control groups. The test compound is administered, often daily, via a suitable route (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The tumor volume is calculated using the formula: (length × width²) / 2.[5]
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the general workflows for the in vitro and in vivo studies.
Caption: Proposed mechanism of action for this compound analogs.
References
- 1. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. In vivo mouse xenograft tumor model [bio-protocol.org]
- 6. In vivo xenograft tumor growth assay [bio-protocol.org]
A Researcher's Guide to Assessing the Purity of Commercially Available N-(3,4,5-trimethoxybenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
N-(3,4,5-trimethoxybenzyl)aniline is a chemical compound of interest in various research and drug development endeavors. However, the purity of commercially available batches can be a significant concern, as suppliers may not provide detailed analytical data. This guide offers a comprehensive framework for researchers to independently assess the purity of this compound, compare it with potential alternatives, and ensure the reliability of their experimental results.
Comparing Analytical Techniques for Purity Assessment
Given the lack of readily available purity data from commercial suppliers, a multi-pronged analytical approach is recommended for a thorough assessment. The following table summarizes key analytical techniques and the type of information they provide.
| Analytical Technique | Information Provided | Potential Impurities Detected | Typical Purity Range (Hypothetical) |
| Melting Point Analysis | A sharp melting point range (typically <1°C) indicates high purity. A broad range suggests the presence of impurities. | General impurities that depress and broaden the melting range. | >99% |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of the main compound and separation of impurities. Purity is calculated based on the area percentage of the main peak. | Unreacted starting materials (aniline, 3,4,5-trimethoxybenzaldehyde), by-products of the synthesis. | 95-99.5% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. Mass spectrometry provides structural information about the impurities. | Residual solvents, volatile by-products. | >98% |
| ¹H NMR Spectroscopy | Structural confirmation of the target compound and identification of impurities with distinct proton signals. | Starting materials, isomers, and other structurally related impurities. | >99% (by integration) |
Experimental Protocols for Purity Determination
To ensure accurate and reproducible results, detailed experimental protocols are essential. Below are standard procedures for the key analytical techniques.
Melting Point Determination
Objective: To determine the melting range of the compound as an initial indicator of purity.
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting point.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.[1][2][3]
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and identify non-volatile impurities.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is typically suitable for aromatic amines.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate. Derivatization may be necessary for less volatile amines.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected compound and its potential fragments (e.g., m/z 50-500).
-
-
Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra.
¹H NMR Spectroscopy
Objective: To confirm the chemical structure and assess purity by identifying signals from impurities.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
Confirm the expected signals for this compound: aromatic protons, the benzylic CH₂ protons, the NH proton, and the methoxy protons.
-
Integrate the peaks to determine the relative ratios of protons.
-
Look for any unexpected signals that may indicate the presence of impurities. The purity can be estimated by comparing the integration of the main compound's signals to those of the impurities.
-
Potential Impurities
Based on the likely synthesis route (reductive amination of 3,4,5-trimethoxybenzaldehyde with aniline), potential impurities could include:
-
Unreacted Starting Materials: 3,4,5-trimethoxybenzaldehyde and aniline.
-
By-products: The corresponding imine intermediate, or products from over-alkylation.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Alternatives and Comparative Context
For researchers exploring alternatives to this compound, particularly in drug discovery, considering bioisosteres of the aniline group can be a valuable strategy to mitigate potential metabolic liabilities.[4] Saturated carbocycles, for instance, can offer improved metabolic stability.
| Alternative Compound Class | Rationale for Use | Potential Advantages |
| Bioisosteres of Aniline (e.g., aminonorbornanes) | To reduce the potential for metabolic activation associated with the aniline moiety. | Improved metabolic stability, reduced risk of forming reactive metabolites.[4] |
| Other Substituted N-benzylanilines | To modulate the electronic and steric properties for structure-activity relationship (SAR) studies. | Fine-tuning of biological activity and physicochemical properties. |
Visualizing the Workflow and Pathways
To further clarify the experimental process and the context of this compound, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of N-(3,4,5-trimethoxybenzyl)aniline: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-(3,4,5-trimethoxybenzyl)aniline is crucial for maintaining laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | Lab coat or other protective clothing |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal firm. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Storage:
-
Segregation: Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed container.
-
Container: The container should be made of a material compatible with the chemical and be in good condition to prevent leaks.
-
Labeling: Clearly label the container with the chemical name "this compound," the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste storage area away from incompatible materials such as strong oxidizing agents, acids, and alkali metals.[1][2]
2. Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.[2] Provide them with a copy of the Safety Data Sheet (SDS) if available.
-
Regulatory Compliance: Ensure that the disposal method complies with all local, regional, and national environmental regulations.[2]
3. Spill Cleanup:
-
Containment: In case of a spill, immediately contain the material to prevent it from spreading or entering drains.[1][3]
-
Absorption: Use an inert absorbent material, such as vermiculite, sand, or earth, to absorb the spilled chemical.[1][3]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling N-(3,4,5-trimethoxybenzyl)aniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(3,4,5-trimethoxybenzyl)aniline in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the known hazards of structurally similar compounds, such as 3,4,5-trimethoxyaniline and the parent compound, aniline. A conservative approach should always be taken when handling chemicals with incomplete toxicological data.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be hazardous. The primary hazards are likely to include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Long-Term Effects: Suspected of causing genetic defects and cancer, based on data for aniline and its derivatives.[1][5][6]
Quantitative Hazard Data (Based on Analogous Compounds)
| Hazard Category | Data for Analogous Compounds (Aniline, 3,4,5-Trimethoxyaniline) |
| Acute Oral Toxicity | Category 3 or 4 (Toxic or Harmful if swallowed)[3][7] |
| Acute Dermal Toxicity | Category 3 or 4 (Toxic or Harmful in contact with skin)[1][3] |
| Acute Inhalation Toxicity | Category 3 or 4 (Toxic or Harmful if inhaled)[1][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3][4] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage or irritation)[3][4] |
| Carcinogenicity | Aniline is classified as a possible human carcinogen (IARC Group 2B)[1] |
Operational and Safety Protocols
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure.
| PPE Category | Required Equipment | Specifications and Standards |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Must conform to ANSI Z87.1 standards.[8] A face shield should be used in combination with goggles when there is a splash hazard.[8] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended.[9] Ensure to check for breakthrough time and dispose of gloves after use or contamination.[9] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Should be worn at all times in the laboratory. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge. | Required when working outside of a fume hood or when aerosolization is possible.[1][7] |
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[10][11]
Handling and Storage
-
Handling:
-
Storage:
Spill and Emergency Procedures
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][12]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][12]
-
Disposal Plan
-
Waste Characterization: Chemical waste must be classified as hazardous.[11]
-
Disposal: Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with federal, state, and local regulations.[11] Do not dispose of down the drain.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 3,4,5-Trimethoxyaniline, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. osha.gov [osha.gov]
- 9. hsa.ie [hsa.ie]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. southwest.tn.edu [southwest.tn.edu]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




